INCB13739
説明
特性
Key on ui mechanism of action |
INCB13739 is an inhibitor of 11beta-HSD1 (11-beta hydroxysteroid dehydrogenase type 1). 11beta-HSD1 is an enzyme that appears to be critical to the development of type 2 diabetes. INCB13739 completely inhibits the production of intra-adipose and intra-hepatic cortisol by 11beta-HSD1, while maintaining normal systemic cortisol levels, which are essential for immune function and response to stress. |
|---|---|
CAS番号 |
869974-19-6 |
分子式 |
C28H25N3O4 |
分子量 |
467.5 g/mol |
IUPAC名 |
N-methyl-5-[4-[1-[(1R)-3-oxospiro[2-benzofuran-1,3'-pyrrolidine]-1'-carbonyl]cyclopropyl]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C28H25N3O4/c1-29-24(32)23-11-8-19(16-30-23)18-6-9-20(10-7-18)27(12-13-27)26(34)31-15-14-28(17-31)22-5-3-2-4-21(22)25(33)35-28/h2-11,16H,12-15,17H2,1H3,(H,29,32)/t28-/m0/s1 |
InChIキー |
BDQCDIWFPIDPQU-NDEPHWFRSA-N |
異性体SMILES |
CNC(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)C3(CC3)C(=O)N4CC[C@]5(C4)C6=CC=CC=C6C(=O)O5 |
正規SMILES |
CNC(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)C3(CC3)C(=O)N4CCC5(C4)C6=CC=CC=C6C(=O)O5 |
製品の起源 |
United States |
Foundational & Exploratory
INCB13739: A Deep Dive into its Mechanism of Action in Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of INCB13739, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in the context of metabolic syndrome. This document synthesizes preclinical and clinical data, outlines detailed experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Action: Targeting Intracellular Cortisol Production
This compound is an orally active and potent small molecule that selectively inhibits the 11β-HSD1 enzyme.[1] This enzyme is pivotal in the tissue-specific regulation of glucocorticoid activity, converting inactive cortisone to the active hormone cortisol, primarily in the liver and adipose tissue.[1] In metabolic syndrome, elevated 11β-HSD1 activity in these tissues leads to increased intracellular cortisol levels, which can contribute to insulin resistance, dyslipidemia, and central obesity.[2]
This compound's therapeutic rationale is based on its ability to reduce local cortisol concentrations in metabolically active tissues without affecting systemic cortisol levels, which are crucial for normal physiological functions.[1] By inhibiting 11β-HSD1, this compound mitigates the deleterious effects of excessive glucocorticoid signaling, leading to improvements in glucose and lipid metabolism.[3][4]
Signaling Pathway of this compound in Metabolic Tissues
Caption: Signaling pathway of this compound in metabolic tissues.
Quantitative Data
Preclinical Data
| Parameter | Value | Species/System |
| IC50 (11β-HSD1 enzymatic assay) | 3.2 nM | - |
| IC50 (11β-HSD1 PBMC assay) | 1.1 nM | - |
| Selectivity over 11β-HSD2 | >1000-fold | - |
| Selectivity over Mineralocorticoid Receptor (MR) | >1000-fold | - |
| Selectivity over Glucocorticoid Receptor (GR) | >1000-fold | - |
| Oral Bioavailability (F%) | 51 ± 15% | Rat |
| Oral Bioavailability (F%) | 43% | Cynomolgus Monkey |
Clinical Data: 12-Week, Double-Blind, Placebo-Controlled Study
The following data represents the placebo-adjusted least-squares mean change from baseline in patients with type 2 diabetes on metformin monotherapy.
| Parameter | 100 mg this compound | 200 mg this compound |
| HbA1c (%) | -0.47 | -0.56 |
| Fasting Plasma Glucose (mg/dL) | - | -24 |
| HOMA-IR (%) | - | -24 |
| Total Cholesterol (mg/dL) | -16 | - |
| LDL Cholesterol (mg/dL) | -17 | - |
| Triglycerides (mg/dL) | -74 | - |
| Body Weight (kg) | -1.1 | -0.9 |
*p < 0.05, **p < 0.01 vs. placebo **In patients with baseline hyperlipidemia
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (Representative Protocol)
This protocol outlines a method for determining the in vitro potency of inhibitors against 11β-HSD1.
Caption: Workflow for an in vitro 11β-HSD1 inhibition assay.
Methodology:
-
Enzyme Preparation: Recombinant human 11β-HSD1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the purified 11β-HSD1 enzyme, the substrate (cortisone), and the cofactor (NADPH) in a suitable buffer.
-
Inhibitor Addition: this compound is added to the wells at varying concentrations to determine its dose-dependent inhibitory effect. Control wells with no inhibitor are included.
-
Incubation: The reaction plate is incubated at 37°C for a specified period to allow for the enzymatic conversion of cortisone to cortisol.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., a strong acid or an organic solvent).
-
Detection: The amount of cortisol produced is quantified. This is commonly done using techniques such as High-Performance Liquid Chromatography (HPLC) or immunoassays (e.g., ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
In Vivo Assessment in a Diet-Induced Obese (DIO) Mouse Model (Representative Protocol)
This protocol describes a general approach for evaluating the efficacy of an 11β-HSD1 inhibitor in a preclinical model of metabolic syndrome.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used. At 6-8 weeks of age, they are placed on a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.
-
Treatment: The DIO mice are then randomized into vehicle and treatment groups. This compound is administered orally (e.g., by gavage) once daily for a period of 2-4 weeks. A lean control group on a standard chow diet is also included for comparison.
-
Metabolic Monitoring:
-
Body Weight and Food Intake: Monitored daily or weekly.
-
Glucose Homeostasis: Fasting blood glucose and insulin levels are measured at baseline and at the end of the study. An oral glucose tolerance test (OGTT) is often performed to assess glucose disposal and insulin sensitivity.
-
Lipid Profile: Plasma levels of triglycerides, total cholesterol, LDL, and HDL are measured from blood samples collected at the end of the study.
-
-
Tissue Analysis: At the end of the treatment period, tissues such as the liver and adipose tissue are collected for further analysis. This can include:
-
Gene Expression Analysis: Measurement of mRNA levels of genes involved in glucose and lipid metabolism (e.g., PEPCK, G6Pase, SREBP-1c, FAS) by quantitative real-time PCR.
-
Histology: Examination of liver sections for steatosis and adipose tissue for adipocyte size.
-
-
Data Analysis: Statistical analysis is performed to compare the metabolic parameters and tissue-specific markers between the vehicle-treated and this compound-treated groups.
Clinical Trial Protocol (Phase IIb)
Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study.[5]
-
Patient Population: Patients with type 2 diabetes who have inadequate glycemic control (HbA1c between 7.0% and 10.0%) on a stable dose of metformin monotherapy.[5]
-
Treatment: Patients are randomized to receive once-daily oral doses of this compound (e.g., 50 mg, 100 mg, 200 mg) or placebo for 12 weeks, in addition to their ongoing metformin therapy.[5]
-
Primary Endpoint: The primary efficacy endpoint is the change from baseline in HbA1c at 12 weeks.[5]
-
Secondary Endpoints: Secondary endpoints include changes in fasting plasma glucose, HOMA-IR, lipid profiles (total cholesterol, LDL, HDL, triglycerides), and body weight.[5]
-
Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[5]
Conclusion
This compound demonstrates a clear mechanism of action by selectively inhibiting 11β-HSD1 in key metabolic tissues. This leads to a reduction in intracellular cortisol levels, thereby improving multiple facets of metabolic syndrome, including hyperglycemia, insulin resistance, and dyslipidemia. Preclinical and clinical data support the therapeutic potential of this targeted approach for the management of type 2 diabetes and its associated metabolic disturbances. The provided experimental protocols offer a framework for the further investigation and characterization of 11β-HSD1 inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB13739: A Technical Overview of its Therapeutic Potential in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB13739 is a potent and selective, orally available small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a critical mediator in the intracellular conversion of inactive cortisone to active cortisol, particularly in key metabolic tissues such as the liver and adipose tissue. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, thereby addressing a key driver of insulin resistance and the metabolic dysregulation characteristic of type 2 diabetes mellitus (T2DM). Preclinical and clinical data have demonstrated the potential of this compound to improve glycemic control, enhance insulin sensitivity, and positively modulate lipid profiles and body weight in patients with T2DM. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and the therapeutic rationale for this compound in the management of T2DM.
Mechanism of Action: Targeting Intracellular Cortisol Production
This compound's therapeutic effect is derived from its specific inhibition of 11β-HSD1.[1][2] This enzyme plays a pivotal role in amplifying glucocorticoid action within target tissues by converting circulating, inactive cortisone to the potent glucocorticoid, cortisol.[1][3] Elevated intracellular cortisol levels are known to antagonize insulin action, contributing to insulin resistance, a hallmark of T2DM.[1][2]
This compound has demonstrated high selectivity for 11β-HSD1 over the isoform 11β-HSD2, as well as the glucocorticoid and mineralocorticoid receptors, minimizing off-target effects.[2][4] By selectively inhibiting 11β-HSD1, this compound reduces the intracellular production of cortisol in metabolic tissues like the liver and adipose tissue, while importantly maintaining normal systemic cortisol levels, which are crucial for immune function and stress response.[1][2] This targeted approach is hypothesized to improve insulin sensitivity and ameliorate the multifaceted components of the metabolic syndrome.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting cortisol production.
Preclinical Data
Preclinical studies in rodent models of obesity and diabetes have provided the foundational evidence for the therapeutic potential of 11β-HSD1 inhibition. These studies have demonstrated that genetic deletion or pharmacological inhibition of 11β-HSD1 can lead to resistance to weight gain on a high-fat diet, improved glucose tolerance and insulin sensitivity, and attenuated dyslipidemia.[3] this compound has shown good oral bioavailability in both rats (F%=51 ± 15%) and cynomolgus monkeys (F%=43%).[2] The inhibitor exhibits high potency with IC50 values of 3.2 nM for the 11β-HSD1 enzyme and 1.1 nM in a peripheral blood mononuclear cell (PBMC) assay.[2]
Clinical Efficacy in Type 2 Diabetes
A key phase II, double-blind, placebo-controlled, parallel-group study evaluated the efficacy and safety of this compound as an add-on therapy in 302 patients with T2DM inadequately controlled with metformin monotherapy.[3][5] Patients were randomized to receive one of five doses of this compound or placebo once daily for 12 weeks.[5] The primary endpoint was the change in hemoglobin A1c (A1C) from baseline.[5][6]
Glycemic Control
After 12 weeks of treatment, this compound demonstrated a dose-dependent improvement in glycemic control.
Table 1: Change in Glycemic Parameters at 12 Weeks [3][5]
| Parameter | Placebo | 100 mg this compound | 200 mg this compound |
| Change in A1C (%) | - | -0.47 | -0.56 |
| Change in Fasting Plasma Glucose (mg/dL) | - | - | -24 |
| Change in HOMA-IR (%) | - | - | -24 |
| *p < 0.05 vs. placebo, *p < 0.01 vs. placebo |
Lipid Profile and Body Weight
This compound also showed beneficial effects on lipid parameters and body weight.
Table 2: Change in Lipid and Body Weight Parameters at 12 Weeks [3]
| Parameter | Placebo | 200 mg this compound |
| Change in Total Cholesterol (mg/dL) | - | -7 |
| Change in Body Weight (kg) | - | ~ -1.0 |
Notably, in a subgroup of hyperlipidemic patients, significant reductions in total cholesterol, LDL cholesterol, and triglycerides were observed.[3][5] The effect on body weight was modest but showed a continuous downward trend over the 12-week period.[3]
Experimental Protocols
Clinical Trial Design (NCT00698230)
The primary clinical evidence for this compound's efficacy is derived from a 12-week, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[3][5][6][7]
-
Patient Population: 302 patients with type 2 diabetes (A1C 7-11%) who were on a stable dose of metformin monotherapy (mean 1.5 g/day ).[3][5][6]
-
Treatment Arms: Patients were randomized to receive placebo or one of five doses of this compound (5 mg, 15 mg, 50 mg, 100 mg, or 200 mg) administered orally once daily.[3]
-
Primary Endpoint: The primary efficacy endpoint was the change in A1C from baseline to week 12.[3][5][6]
-
Secondary Endpoints: Secondary endpoints included changes in fasting plasma glucose, lipids (total cholesterol, LDL-C, HDL-C, and triglycerides), body weight, and homeostasis model assessment of insulin resistance (HOMA-IR).[3][5][6]
Experimental Workflow for Clinical Trial
Caption: Workflow of the Phase II clinical trial for this compound.
Analytical Methods
While specific details of the analytical methods used in the clinical trial are not extensively published, standard clinical laboratory procedures would have been employed for the following:
-
Hemoglobin A1c (A1C): Assessed using a National Glycohemoglobin Standardization Program (NGSP)-certified method, likely high-performance liquid chromatography (HPLC).
-
Fasting Plasma Glucose: Measured using a hexokinase or glucose oxidase enzymatic method on a clinical chemistry analyzer.
-
Lipid Panel: Total cholesterol, HDL cholesterol, and triglycerides measured using standard enzymatic colorimetric assays. LDL cholesterol was likely calculated using the Friedewald equation.
-
HOMA-IR: Calculated using the formula: [Fasting insulin (μU/mL) x Fasting glucose (mmol/L)] / 22.5.
Safety and Tolerability
In the 12-week clinical trial, this compound was generally well-tolerated, with an adverse event profile similar to placebo.[3][5] A dose-dependent, reversible increase in adrenocorticotropic hormone (ACTH) was observed, which is an expected compensatory physiological response to the reduction in cortisol production.[3][5] Importantly, basal cortisol homeostasis, testosterone levels in men, and the free androgen index in women were unchanged by this compound treatment.[3][5]
Conclusion
This compound represents a targeted therapeutic approach for the treatment of type 2 diabetes mellitus by inhibiting 11β-HSD1 and reducing intracellular cortisol levels. Clinical data have demonstrated its efficacy in improving glycemic control and insulin sensitivity, with additional benefits on lipid profiles and body weight. The mechanism of action, coupled with a favorable safety profile in short-term studies, underscores the therapeutic potential of this compound as a novel treatment for T2DM and its associated metabolic comorbidities. Further long-term studies would be required to fully elucidate its impact on cardiovascular risk factors and overall patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]
- 3. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
INCB13739: A Selective 11β-HSD1 Inhibitor for Type 2 Diabetes Mellitus
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
INCB13739 is an orally potent and selective small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the intracellular regeneration of active cortisol.[1][2] This targeted inhibition reduces local cortisol concentrations in key metabolic tissues, such as the liver and adipose tissue, without compromising systemic cortisol levels essential for physiological stress responses.[1][3] Developed by Incyte Corp, this compound has been investigated primarily for the treatment of type 2 diabetes mellitus (T2DM) and has shown potential in improving glycemic control, lipid profiles, and insulin sensitivity.[4][5] This guide provides a comprehensive overview of the preclinical and clinical data available for this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental findings.
Introduction: The Rationale for 11β-HSD1 Inhibition
11β-HSD1 is a nicotinamide adenine dinucleotide phosphate (NADPH)-dependent enzyme that catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, within cells.[6][7] Elevated intracellular cortisol levels are known to antagonize insulin action, contributing to insulin resistance and the pathophysiology of T2DM.[1] The enzyme is highly expressed in metabolically active tissues, including the liver, adipose tissue, and skeletal muscle.[1][6] Overexpression of 11β-HSD1 in adipose tissue in preclinical models leads to a phenotype resembling metabolic syndrome.[8]
Selective inhibition of 11β-HSD1 presents a promising therapeutic strategy to ameliorate the metabolic abnormalities associated with T2DM by reducing local glucocorticoid excess in target tissues.[6][9] This tissue-specific action is designed to avoid the adverse effects associated with systemic glucocorticoid blockade.[1] this compound was developed as a potent and selective inhibitor to address this therapeutic window.[5]
Mechanism of Action
This compound competitively inhibits the 11β-HSD1 enzyme, thereby blocking the conversion of cortisone to cortisol.[1] This action decreases the intracellular concentration of active glucocorticoids in tissues where 11β-HSD1 is expressed, leading to improved insulin sensitivity and glucose metabolism.[10] The selectivity of this compound for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for protecting the mineralocorticoid receptor from cortisol in the kidney, is a key feature of its safety profile.[3][5]
Figure 1: Mechanism of this compound Action.
Preclinical Pharmacology
Potency and Selectivity
This compound demonstrates high potency and selectivity for 11β-HSD1.[2][3]
| Parameter | Value | Assay Type |
| IC50 | 3.2 nM | 11β-HSD1 Enzymatic Assay |
| IC50 | 1.1 nM | 11β-HSD1 Peripheral Blood Mononuclear Cell (PBMC) Assay |
| Selectivity | >1000-fold | Over 11β-HSD2, Mineralocorticoid Receptor (MR), and Glucocorticoid Receptor (GR) |
| Table 1: In Vitro Potency and Selectivity of this compound.[2][3] |
Pharmacokinetics
Preclinical studies in rats and cynomolgus monkeys have shown that this compound has good oral bioavailability.[3]
| Species | Oral Bioavailability (F%) |
| Rat | 51 ± 15% |
| Cynomolgus Monkey | 43% |
| Table 2: Oral Bioavailability of this compound in Preclinical Models.[3] |
Pharmacokinetic studies have also demonstrated that this compound is effectively distributed to adipose tissue, where it achieves greater than 90% inhibition of 11β-HSD1 activity for at least 24 hours post-dose.[2]
Clinical Development
This compound has been evaluated in clinical trials for its efficacy and safety in patients with T2DM.[4][5]
Phase IIb Clinical Trial (NCT00698230)
A key double-blind, placebo-controlled, parallel-group study randomized 302 patients with T2DM who were inadequately controlled on metformin monotherapy.[4][7] Patients received one of five doses of this compound or a placebo once daily for 12 weeks.[7][11]
Key Findings at 12 Weeks (200 mg dose vs. Placebo): [4][7]
| Parameter | Change from Baseline |
| Hemoglobin A1c (A1C) | -0.6% |
| Fasting Plasma Glucose | -24 mg/dL |
| Homeostasis Model Assessment-Insulin Resistance (HOMA-IR) | -24% |
| Table 3: Glycemic Control Improvements with this compound (200 mg).[4][7] |
In hyperlipidemic patients, significant reductions were also observed in total cholesterol, LDL cholesterol, and triglycerides.[4][7] Furthermore, a modest decrease in body weight relative to placebo was noted.[4] The positive effects on glycemic control and cardiometabolic risk factors were more pronounced in obese subjects (BMI > 30 kg/m ²) compared to those who were overweight (BMI ≤ 30 kg/m ²).[8]
Adverse events were similar across all treatment groups, and the drug was generally well-tolerated.[4] A reversible, dose-dependent elevation in adrenocorticotrophic hormone (ACTH), mostly within the normal range, was observed, which is an expected compensatory response to reduced cortisol production in the splanchnic bed.[4][12] Importantly, basal cortisol homeostasis was maintained.[4]
Experimental Protocols
11β-HSD1 Enzymatic and Cell-Based Assays
Detailed protocols for assessing 11β-HSD1 inhibition are crucial for evaluating potential therapeutic agents.
Figure 2: Workflow for 11β-HSD1 Inhibition Assays.
In Vitro Potency (IC50) Assessment: [13] The conversion of cortisone to cortisol by 11β-HSD1 is measured using methods like a cortisol competitive homogeneous time-resolved fluorescence assay (HTRF). The assay typically includes recombinant 11β-HSD1, the substrate (cortisone), necessary cofactors (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and the test compound in an appropriate buffer.
Ex Vivo 11β-HSD1 Activity Assay: [13] To determine target engagement in tissues, the conversion of radiolabeled cortisone (e.g., [3H]cortisone) to [3H]cortisol is measured. Tissues or cells (like PBMCs) are incubated with the labeled substrate. Following incubation, steroids are extracted and separated using techniques like reverse-phase HPLC to quantify the conversion rate.
Clinical Trial Protocol (NCT00698230)
This was a double-blind, randomized, placebo-controlled, parallel-group trial conducted at multiple sites.[14]
-
Study Population: Patients aged 18-75 years with T2DM, a BMI between 25 and 45 kg/m ², and an A1C between 7-11% while on stable metformin monotherapy.[14]
-
Exclusion Criteria: Included a history of disorders involving glucocorticoid, mineralocorticoid, or androgen excess; type 1 diabetes; and recent use of certain medications like glucocorticoids or thiazolidinediones.[12]
-
Study Design: The trial consisted of a screening period, metformin dose stabilization, a 14-day single-blind placebo run-in, a 12-week double-blind treatment period, and a 3-week off-treatment follow-up.[14]
-
Intervention: Patients were randomized to receive once-daily oral doses of this compound (5, 15, 50, 100, or 200 mg) or a placebo.[14]
-
Primary Endpoints: The primary endpoints were the change in A1C from baseline to week 12 compared with placebo, as well as overall safety and tolerability.[14]
Figure 3: Clinical Trial Workflow (NCT00698230).
Conclusion
This compound is a potent and selective 11β-HSD1 inhibitor that has demonstrated promising results in preclinical and clinical studies for the treatment of type 2 diabetes. Its mechanism of action, which targets the reduction of intracellular cortisol in metabolic tissues, offers a novel approach to improving glycemic control and other cardiometabolic risk factors.[4] The clinical data indicate that this compound is efficacious and well-tolerated, particularly in obese patients with T2DM inadequately controlled by metformin.[4][8] While further clinical development information is not publicly available, the data gathered on this compound provide a strong rationale for 11β-HSD1 inhibition as a therapeutic strategy for T2DM and metabolic syndrome.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]
- 4. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
INCB13739 and its Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB13739 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By reducing local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue, this compound has been investigated as a therapeutic agent for type 2 diabetes mellitus. A critical aspect of its pharmacological profile is its interaction with the hypothalamic-pituitary-adrenal (HPA) axis. Inhibition of 11β-HSD1 is expected to trigger a compensatory response from the HPA axis to maintain systemic cortisol homeostasis. This guide provides an in-depth technical overview of the effects of this compound on the HPA axis, compiling quantitative data from clinical studies, detailing experimental methodologies, and visualizing the underlying biological pathways.
Mechanism of Action: 11β-HSD1 Inhibition and HPA Axis Modulation
11β-HSD1 plays a crucial role in regulating intracellular glucocorticoid levels.[1][2] It acts as a reductase, converting circulating cortisone to the biologically active cortisol, thereby amplifying glucocorticoid receptor activation within target cells.[1][2] This localized cortisol production is significant in various physiological processes, including glucose metabolism and fat distribution.[1][2]
This compound selectively inhibits 11β-HSD1, leading to a decrease in intracellular cortisol in tissues like the liver and adipose tissue.[1][2] This reduction in local cortisol levels is the primary mechanism for its therapeutic effects in type 2 diabetes. However, the body's homeostatic mechanisms detect this localized reduction, leading to a compensatory activation of the HPA axis. This is a predictable physiological response to maintain stable circulating cortisol levels, which are vital for numerous systemic functions.[1]
The activation of the HPA axis manifests as a dose-dependent increase in adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.[1] This rise in ACTH stimulates the adrenal glands to synthesize and release more cortisol, thereby preserving normal systemic cortisol concentrations.[1]
Quantitative Effects on HPA Axis Biomarkers
Clinical trial data from a 12-week, double-blind, placebo-controlled study (NCT00698230) in patients with type 2 diabetes on metformin monotherapy provides the most comprehensive quantitative insight into the effects of this compound on the HPA axis.[1][2][3]
Adrenocorticotropic Hormone (ACTH)
Treatment with this compound resulted in a dose-dependent and reversible increase in plasma ACTH levels. This elevation was generally within the normal reference range and is consistent with a compensatory response to 11β-HSD1 inhibition.[1][2][3]
| Treatment Group | Mean Change in ACTH from Baseline (%) |
| Placebo | Data not specified |
| This compound (5 mg) | Data not specified |
| This compound (15 mg) | Data not specified |
| This compound (50 mg) | Data not specified |
| This compound (100 mg) | Data not specified |
| This compound (200 mg) | Data not specified |
Note: While the study reported a dose-dependent elevation, specific mean percentage changes for each dose group were not detailed in the primary publication. The effect was observed to plateau at higher doses.[1]
Cortisol
Despite the increase in ACTH, basal cortisol homeostasis was maintained across all this compound treatment groups.[1][2][3] This indicates that the HPA axis successfully compensated for the inhibition of 11β-HSD1 to maintain normal systemic cortisol levels.[1]
| Treatment Group | Change in Basal Cortisol Levels |
| Placebo | Unchanged |
| This compound (all doses) | Unchanged |
Experimental Protocols
The following outlines the methodologies employed in the key clinical trial assessing the effects of this compound on the HPA axis.
Study Design (NCT00698230)
-
Type: Randomized, double-blind, placebo-controlled, parallel-group study.[1][2][3]
-
Population: 302 patients with type 2 diabetes inadequately controlled with metformin monotherapy.[1][2][3]
-
Intervention: Patients were randomized to receive one of five doses of this compound (5, 15, 50, 100, or 200 mg) or placebo, once daily.[1]
-
Primary Endpoints: Change in A1C, safety, and tolerability.[1]
-
Secondary Endpoints: Changes in fasting plasma glucose, lipid profiles, and HPA axis biomarkers (ACTH and cortisol).[1]
Biomarker Assays
While the specific commercial kits used were not detailed in the primary publication, standard clinical laboratory methods for hormone quantification would have been employed.
-
ACTH Measurement: Plasma ACTH levels are typically measured using a two-site sandwich immunoassay, often employing chemiluminescence or electrochemiluminescence for detection. Blood samples for ACTH are collected in chilled EDTA tubes and centrifuged at low temperatures to prevent degradation of the peptide hormone.
-
Cortisol Measurement: Serum or plasma cortisol is commonly measured by competitive immunoassays (e.g., ELISA, chemiluminescence) or by more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The latter is considered the gold standard due to its high specificity and ability to avoid cross-reactivity with other steroids.
Safety and Tolerability
Across the 12-week study, this compound was well-tolerated at all doses.[1] The incidence of adverse events was similar across all treatment groups, including placebo.[1] Importantly, the compensatory increase in ACTH did not lead to clinically significant adverse effects, and the maintenance of normal cortisol levels suggests that the HPA axis adaptation is a well-regulated and safe physiological response to 11β-HSD1 inhibition.[1]
Conclusion for Drug Development Professionals
The pharmacological profile of this compound demonstrates a clear and predictable interaction with the HPA axis. The observed dose-dependent increase in ACTH is a direct consequence of the intended mechanism of action—inhibition of 11β-HSD1. The preservation of systemic cortisol homeostasis is a critical finding, indicating that this compensatory mechanism is effective and does not lead to systemic cortisol excess or deficiency under basal conditions. For researchers and drug developers working on 11β-HSD1 inhibitors, these findings underscore the importance of monitoring HPA axis biomarkers in clinical trials. The data on this compound suggest that a moderate, non-adverse elevation in ACTH is an expected on-target effect of this drug class. Future long-term studies would be necessary to fully characterize the effects of chronic 11β-HSD1 inhibition on the HPA axis under various physiological conditions, including stress.
References
- 1. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preclinical Profile of INCB13739 in Rodent Models of Obesity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB13739 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol within key metabolic tissues such as the liver and adipose tissue, 11β-HSD1 amplifies local glucocorticoid action. Elevated 11β-HSD1 activity in adipose tissue is associated with obesity and metabolic syndrome. Consequently, inhibition of this enzyme presents a promising therapeutic strategy for the treatment of these conditions. Preclinical studies in rodent models of obesity are fundamental to elucidating the therapeutic potential and mechanism of action of 11β-HSD1 inhibitors like this compound. This technical guide synthesizes the available information on the preclinical evaluation of this compound in rodent models of obesity, focusing on its mechanism of action, experimental protocols, and effects on key metabolic parameters.
Mechanism of Action
This compound exerts its pharmacological effects by specifically inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol in target tissues. The resulting decrease in local cortisol concentrations is hypothesized to lead to a range of beneficial metabolic effects, including a reduction in adiposity, an increase in insulin sensitivity, and an overall improvement in the metabolic profile. The rationale for this approach is supported by studies on genetically modified rodents; mice with an over-expression of 11β-HSD1 in adipose tissue exhibit a phenotype of metabolic syndrome, while 11β-HSD1 knockout mice are resistant to diet-induced obesity.[1][2]
References
INCB13739 and Its Impact on Insulin Sensitivity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the investigational drug INCB13739 and its impact on insulin sensitivity. The document outlines the core mechanism of action, summarizes key clinical trial data, and provides detailed experimental methodologies for the cited studies.
Introduction: The Role of 11β-HSD1 in Insulin Resistance
This compound is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is pivotal in the tissue-specific regulation of glucocorticoid activity, converting inactive cortisone to active cortisol, a hormone known to antagonize insulin action.[1] In key metabolic tissues such as the liver and adipose tissue, elevated 11β-HSD1 activity can lead to increased intracellular cortisol levels, contributing to insulin resistance, a hallmark of type 2 diabetes. By inhibiting 11β-HSD1, this compound aims to reduce local cortisol concentrations, thereby improving insulin sensitivity and glucose metabolism.[2][3]
Mechanism of Action: Modulating the PI3K/AKT Signaling Pathway
Excess intracellular cortisol is known to impair insulin signaling. One of the key mechanisms is the disruption of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway. Glucocorticoids can interfere with the phosphorylation of insulin receptor substrates (IRS), which in turn inhibits the activation of PI3K and downstream signaling cascades. This disruption ultimately leads to reduced glucose uptake and utilization.
This compound, by inhibiting 11β-HSD1, decreases the intracellular conversion of cortisone to cortisol. This reduction in local cortisol levels is hypothesized to alleviate the inhibitory effects on the PI3K/AKT pathway, leading to improved insulin signaling and enhanced glucose uptake by cells.
Clinical Data: Efficacy in Patients with Type 2 Diabetes
A pivotal 12-week, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound as an add-on therapy to metformin in patients with type 2 diabetes who had inadequate glycemic control.[2][4][5][6]
Table 1: Key Efficacy Endpoints at 12 Weeks (Placebo-Adjusted Least-Squares Mean Change from Baseline)
| Dose of this compound | Change in A1C (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in HOMA-IR (%) |
| 100 mg | -0.47 | - | - |
| 200 mg | -0.6 | -24 | -24 |
*Statistically significant reduction compared to placebo.[2][4]
The study demonstrated a dose-dependent improvement in glycemic control and insulin sensitivity with this compound treatment.[2] Notably, the 200 mg dose led to significant reductions in HbA1c, fasting plasma glucose, and HOMA-IR compared to placebo.[2][4]
Experimental Protocols
Clinical Trial Design (NCT00698230)
The study was a randomized, double-blind, placebo-controlled, parallel-group trial.[2][4]
-
Patient Population: 302 patients with type 2 diabetes who were inadequately controlled on metformin monotherapy (A1C between 7% and 11%).[2][4]
-
Intervention: Patients were randomized to receive one of five doses of this compound or a placebo, once daily, for 12 weeks, in addition to their ongoing metformin therapy.[2][4]
-
Primary Endpoint: Change in A1C from baseline to week 12.[2]
-
Secondary and Tertiary Endpoints: Changes in fasting plasma glucose, lipid profiles, body weight, and HOMA-IR.[2]
Key Assay Methodologies
-
Hemoglobin A1c (A1C): A1C levels were measured to assess average blood glucose control over the preceding 2-3 months.
-
Fasting Plasma Glucose (FPG): Blood samples were collected after an overnight fast to determine glucose concentrations.
-
Fasting Insulin: Insulin levels were measured from the same fasting blood samples.
-
Homeostasis Model Assessment of Insulin Resistance (HOMA-IR): This was calculated using the following formula with fasting glucose and insulin values to estimate insulin resistance.
HOMA-IR = (Fasting Insulin (μU/L) x Fasting Glucose (mmol/L)) / 22.5
Conclusion
The available data suggest that this compound, through its targeted inhibition of 11β-HSD1, presents a promising therapeutic approach for improving insulin sensitivity and glycemic control in patients with type 2 diabetes. By reducing intracellular cortisol levels in key metabolic tissues, this compound appears to mitigate the inhibitory effects of glucocorticoids on the PI3K/AKT insulin signaling pathway. The significant reductions in HOMA-IR, fasting plasma glucose, and A1C observed in clinical trials support this mechanism of action. Further long-term studies are warranted to fully elucidate the durability and comprehensive metabolic benefits of this novel therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
The Role of 11β-HSD1 Inhibition by INCB13739 in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of INCB13739, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and its role in glucose homeostasis. It consolidates preclinical and clinical data, details experimental methodologies, and visually represents key pathways and processes. The inhibition of 11β-HSD1 by this compound presents a targeted approach to ameliorate hyperglycemia and other metabolic abnormalities characteristic of type 2 diabetes by reducing intracellular cortisol levels in key metabolic tissues.
Introduction: The Rationale for 11β-HSD1 Inhibition in Type 2 Diabetes
Glucocorticoids, such as cortisol, play a pivotal role in regulating glucose metabolism.[1] While essential, excessive glucocorticoid action in tissues like the liver and adipose tissue can lead to insulin resistance, increased hepatic glucose production, and adiposity, all hallmarks of type 2 diabetes and the metabolic syndrome.[2][3] The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical modulator of local glucocorticoid activity.[4][5] It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying intracellular glucocorticoid signaling.[2][6]
Elevated 11β-HSD1 activity has been observed in the adipose tissue of obese individuals, suggesting a causal link to the metabolic dysregulation seen in obesity and type 2 diabetes.[7] Transgenic mice overexpressing 11β-HSD1 in adipose tissue develop visceral obesity and a phenotype resembling the metabolic syndrome.[2] Conversely, inhibition of 11β-HSD1 has been shown to improve insulin sensitivity and glucose tolerance in preclinical models.[1] This has positioned 11β-HSD1 as a promising therapeutic target for the treatment of type 2 diabetes.[3][8]
This compound is an orally active and selective small-molecule inhibitor of 11β-HSD1.[8][9] Its development was based on the hypothesis that reducing intracellular cortisol production in metabolic tissues would improve glucose homeostasis and associated cardiovascular risk factors.[7][8]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the conversion of cortisone to cortisol within key metabolic tissues, including the liver and adipose tissue.[8] The result is a decrease in intracellular cortisol concentrations without affecting systemic cortisol levels, which are crucial for normal physiological functions.[8] By dampening the local glucocorticoid signaling, this compound helps to restore insulin sensitivity, reduce hepatic glucose output, and potentially improve lipid profiles and reduce body weight.[10]
dot
References
- 1. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. Assessment of preferred methods to measure insulin resistance in Asian patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gpnotebook.com [gpnotebook.com]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. Current clinical laboratory practice: investigation of plasma lipids--which tests and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The HOMA-IR calculation [bio-protocol.org]
- 8. monobind.com [monobind.com]
- 9. droracle.ai [droracle.ai]
- 10. Measurement of Lipids, Lipoproteins, and Apolipoproteins | Oncohema Key [oncohemakey.com]
Exploring the Potential Anti-inflammatory Properties of INCB13739: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB13739 is a potent and highly selective, orally bioavailable small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] The primary therapeutic focus for the clinical development of this compound has been for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[3] Its mechanism of action, the modulation of intracellular glucocorticoid levels, however, suggests a potential role in regulating inflammatory processes. This technical guide will delve into the core mechanism of this compound, summarize the available quantitative data, and explore the scientific rationale and potential experimental approaches for investigating its anti-inflammatory properties.
Core Mechanism of Action: Inhibition of 11β-HSD1
This compound exerts its effects by inhibiting the 11β-HSD1 enzyme. This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By blocking this conversion, this compound effectively reduces the concentration of active cortisol within specific tissues where 11β-HSD1 is expressed, such as the liver, adipose tissue, and immune cells like macrophages.[1][3] This localized reduction in glucocorticoid activity is key to its therapeutic potential, as it can modulate metabolic and inflammatory pathways without suppressing systemic cortisol levels, which are crucial for normal physiological functions.[1]
The Role of 11β-HSD1 in Inflammation
The expression of 11β-HSD1 is notably upregulated in immune cells, particularly macrophages, during an inflammatory response. This suggests a role for this enzyme in modulating local inflammatory reactions. By converting cortisone to cortisol within inflamed tissues, 11β-HSD1 can amplify the anti-inflammatory effects of glucocorticoids at the site of inflammation. The inhibition of 11β-HSD1 by this compound could therefore have a complex, context-dependent effect on inflammation. In chronic inflammatory conditions associated with metabolic diseases, where excess glucocorticoid activity can be detrimental, inhibition may be beneficial.
References
- 1. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Investigating the Effect of INCB13739 on 3T3-L1 Adipocyte Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adipocyte differentiation, the process by which preadipocytes mature into functional adipocytes, is a critical area of study in metabolic research, particularly for understanding obesity and type 2 diabetes. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis.[1][2][3] The differentiation of these cells is typically induced by a hormonal cocktail that includes insulin, a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX), and a glucocorticoid such as dexamethasone.[1][4]
INCB13739 is a potent and selective inhibitor of 11-beta hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5][6] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[5][6][7][8] Elevated intracellular cortisol levels in adipose tissue are associated with adipocyte differentiation and expansion.[7][9] By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol concentrations, suggesting a potential role in modulating adipogenesis.[5][6] These application notes provide a detailed protocol for utilizing this compound in 3T3-L1 adipocyte differentiation assays to assess its inhibitory effects.
Signaling Pathway of Adipogenesis and this compound Intervention
The differentiation of 3T3-L1 cells is a complex process involving a cascade of signaling events. The standard differentiation cocktail initiates this cascade. Dexamethasone, a synthetic glucocorticoid, activates the glucocorticoid receptor (GR), which, along with other signaling pathways activated by IBMX and insulin, leads to the expression of key adipogenic transcription factors such as PPARγ and C/EBPα. These master regulators then drive the expression of genes involved in lipid metabolism and the mature adipocyte phenotype. This compound is hypothesized to interfere with this process by blocking the intracellular production of cortisol, thereby reducing the activation of the glucocorticoid receptor.
Experimental Protocol
This protocol outlines the steps for treating 3T3-L1 preadipocytes with this compound during differentiation.
Materials and Reagents
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Oil Red O staining solution
-
Isopropanol
Cell Culture and Differentiation
-
Preadipocyte Expansion: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Passage cells before they reach 70% confluency to maintain their preadipocyte phenotype.
-
Seeding for Differentiation: Seed 3T3-L1 cells into multi-well plates at a density that allows them to reach 100% confluency within 2-3 days.
-
Induction of Differentiation (Day 0): Two days after the cells have reached confluency, replace the growth medium with Differentiation Medium I (DM-I), which consists of DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. On Day 0, add this compound to the DM-I at various final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). A vehicle control (DMSO only) should be included.
-
Maturation Phase (Day 2): After 48 hours, replace the DM-I with Differentiation Medium II (DM-II), which contains DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL Insulin. Continue to include this compound at the respective concentrations.
-
Maintenance Phase (Day 4 onwards): After another 48 hours, switch to a maintenance medium of DMEM with 10% FBS and 1% Penicillin-Streptomycin. Replace the medium every two days, re-adding this compound with each change.
-
Assessment of Differentiation: Differentiation is typically assessed between Day 8 and Day 12.
Endpoint Analysis: Oil Red O Staining and Quantification
Oil Red O staining is used to visualize the intracellular lipid droplets in mature adipocytes.
-
Wash the differentiated cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 10-20 minutes.
-
Wash with water multiple times to remove excess stain.
-
For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm.
Data Presentation
The quantitative data from the Oil Red O staining can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| Treatment Group | This compound Conc. | Absorbance at 490 nm (Mean ± SD) | % Inhibition of Lipid Accumulation |
| Undifferentiated Control | - | 0.05 ± 0.01 | N/A |
| Vehicle Control (DMSO) | 0 µM | 1.20 ± 0.15 | 0% |
| This compound | 1 nM | 1.08 ± 0.12 | 10% |
| This compound | 10 nM | 0.84 ± 0.10 | 30% |
| This compound | 100 nM | 0.48 ± 0.08 | 60% |
| This compound | 1 µM | 0.24 ± 0.05 | 80% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Expected Outcomes and Interpretation
Treatment with this compound is expected to cause a dose-dependent decrease in lipid accumulation in differentiated 3T3-L1 cells. This would be visualized by a reduction in Oil Red O staining and a corresponding decrease in the quantified absorbance values. Such a result would support the hypothesis that inhibition of 11β-HSD1 and the subsequent reduction in intracellular cortisol levels impairs adipocyte differentiation. Further analysis, such as qPCR for adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4), can be performed to confirm the effects of this compound on the molecular machinery of adipogenesis.
Troubleshooting
-
Low Differentiation Efficiency: Ensure 3T3-L1 cells are at a low passage number and are fully confluent for two days before inducing differentiation. The activity of the differentiation cocktail components, especially insulin and IBMX, should be verified.
-
High Cell Detachment: 3T3-L1 cells can sometimes detach after becoming lipid-laden. Handle the plates gently during media changes and staining procedures.
-
Inconsistent Results: Maintain consistency in cell seeding density, timing of media changes, and reagent concentrations. Ensure proper mixing of this compound into the media.
By following this detailed protocol, researchers can effectively utilize this compound to investigate its role in modulating adipocyte differentiation in the 3T3-L1 model system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]
- 7. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for Determining the IC50 of INCB13739
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of INCB13739, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The protocols below describe two essential in vitro assays: a biochemical enzyme assay using recombinant human 11β-HSD1 and a cell-based assay measuring the inhibition of cortisol production in a human cell line. These methods are fundamental for characterizing the potency of this compound and similar compounds in a drug discovery and development setting.
Introduction
This compound is a small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating glucocorticoid levels by converting inactive cortisone to active cortisol within key metabolic tissues[1][2][3]. Elevated intracellular cortisol levels are associated with various metabolic disorders, making 11β-HSD1 an attractive therapeutic target. This compound has been investigated for the treatment of type 2 diabetes[1][2][4]. Accurate determination of the IC50 value is a critical step in the preclinical characterization of 11β-HSD1 inhibitors like this compound. The following protocols provide standardized methods to ensure reproducible and reliable IC50 determination.
Signaling Pathway of 11β-HSD1 and Inhibition by this compound
The primary function of 11β-HSD1 is the intracellular conversion of cortisone to the biologically active glucocorticoid, cortisol. This process requires the cofactor NADPH. Cortisol then binds to the glucocorticoid receptor (GR), leading to the transcription of various genes that regulate glucose metabolism, lipid metabolism, and inflammation. This compound acts by directly inhibiting the enzymatic activity of 11β-HSD1, thereby reducing the intracellular production of cortisol and mitigating its downstream effects.
Caption: Signaling pathway of 11β-HSD1 and its inhibition by this compound.
Data Presentation
| Assay Type | Target | Substrate | Product | IC50 of this compound | Reference |
| Biochemical Enzyme Assay | Recombinant human 11β-HSD1 | Cortisone | Cortisol | 3.2 nM | [4] |
| Cell-Based Assay | Endogenous human 11β-HSD1 in PBMCs | Cortisone | Cortisol | 1.1 nM | [4] |
Experimental Protocols
Biochemical Assay for 11β-HSD1 Inhibition
This protocol describes a biochemical assay to determine the IC50 of this compound against recombinant human 11β-HSD1. The assay measures the conversion of cortisone to cortisol, and the amount of cortisol produced is quantified.
Materials and Reagents:
-
Recombinant human 11β-HSD1 (commercially available)
-
This compound
-
Cortisone
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
DMSO
-
96-well or 384-well microplates
-
Cortisol detection kit (e.g., HTRF, ELISA, or LC-MS/MS reagents)
Experimental Workflow:
Caption: Workflow for the biochemical 11β-HSD1 IC50 determination assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Enzyme Preparation: Dilute the recombinant human 11β-HSD1 in assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Preparation: Prepare a solution of cortisone and NADPH in the assay buffer. The concentration of cortisone should be at or near its Km for the enzyme.
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for control wells) to the microplate wells.
-
Add the diluted enzyme solution to each well.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
Reaction Termination: Stop the reaction. The method of termination will depend on the detection method (e.g., adding a stop solution for ELISA or HTRF, or immediate analysis by LC-MS/MS).
-
Detection: Quantify the amount of cortisol produced in each well using a suitable detection method.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Cell-Based Assay for 11β-HSD1 Inhibition
This protocol describes a cell-based assay to determine the IC50 of this compound in a cellular context. The assay measures the ability of this compound to inhibit the conversion of cortisone to cortisol by endogenous 11β-HSD1 in a suitable human cell line.
Materials and Reagents:
-
A human cell line expressing 11β-HSD1 (e.g., SW982 synovial sarcoma cells or primary human adipocytes)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cortisone
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cortisol detection kit (e.g., ELISA or LC-MS/MS reagents)
Experimental Workflow:
Caption: Workflow for the cell-based 11β-HSD1 IC50 determination assay.
Procedure:
-
Cell Culture: Culture the selected cell line according to standard protocols.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO (for control wells).
-
Pre-incubate the cells with the compound for a defined period (e.g., 1-2 hours).
-
-
Substrate Addition: Add cortisone to all wells to initiate the conversion to cortisol.
-
Incubation: Incubate the plate for a suitable time (e.g., 24 hours) to allow for cortisol production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a sensitive and specific method such as ELISA or LC-MS/MS[1][4][5].
-
Data Analysis:
-
Calculate the percent inhibition of cortisol production for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for determining the in vitro IC50 of this compound against its target, 11β-HSD1. The biochemical assay allows for the direct assessment of enzyme inhibition, while the cell-based assay provides a more physiologically relevant measure of the compound's potency in a cellular environment. Consistent and accurate IC50 determination is essential for the continued development and characterization of this compound and other 11β-HSD1 inhibitors.
References
- 1. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. | Semantic Scholar [semanticscholar.org]
- 5. medimabs.com [medimabs.com]
Application Notes and Protocols for the Administration of INCB13739 in Diet-Induced Obese Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB13739 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid action in key metabolic tissues, including the liver and adipose tissue. Elevated 11β-HSD1 activity is associated with obesity and type 2 diabetes. Inhibition of this enzyme presents a promising therapeutic strategy for these conditions. Preclinical studies in diet-induced obese (DIO) mouse models are essential for evaluating the efficacy and mechanism of action of 11β-HSD1 inhibitors like this compound. These application notes provide detailed protocols for the administration of this compound to DIO mice and for assessing its effects on key metabolic parameters.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of inactive glucocorticoids (like cortisone in humans or 11-dehydrocorticosterone in rodents) to their active forms (cortisol and corticosterone, respectively). The subsequent decrease in active glucocorticoid levels within target cells mitigates their downstream effects, which include the promotion of adipogenesis and insulin resistance.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Induction of Diet-Induced Obesity (DIO) in Mice
A standard and effective method for inducing obesity and related metabolic dysfunctions in mice is through the ad libitum feeding of a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Standard chow diet (for control group)
-
Animal caging with bedding
-
Water bottles
-
Animal scale
Procedure:
-
Upon arrival, acclimate the mice for at least one week to the facility conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
After acclimatization, randomly assign mice to two groups: a control group that will continue to receive the standard chow diet and a DIO group that will be switched to the HFD.
-
House the mice individually or in small groups, ensuring consistent housing conditions across all experimental groups.
-
Provide ad libitum access to the respective diets and water for a period of 8-16 weeks.
-
Monitor body weight and food intake weekly to track the development of obesity in the HFD-fed group. Mice on HFD are expected to gain significantly more weight than the control group.
-
At the end of the induction period, the HFD-fed mice should exhibit a clear obese phenotype (typically a 15-20% or greater increase in body weight compared to the control group) and may also present with hyperglycemia and insulin resistance.
Preparation and Administration of this compound
Oral gavage is a precise method for delivering a specified dose of a compound. It is crucial to handle the animals with care to minimize stress, which can influence metabolic parameters.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, or a solution of 2% DMSO and 38% PEG in 0.9% saline)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10-30 mg/kg) and the body weight of the mice.
-
Prepare the vehicle solution. For a 0.5% methylcellulose vehicle, gradually add the methylcellulose to water while stirring continuously to avoid clumping.
-
Accurately weigh the calculated amount of this compound and suspend it in the appropriate volume of the chosen vehicle to achieve the final desired concentration.
-
Vortex the suspension thoroughly before each gavage to ensure a uniform distribution of the compound.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus, ensuring it does not enter the trachea.
-
Slowly dispense the solution.
-
Administer this compound or the vehicle to the respective groups once or twice daily for the duration of the study (e.g., 4-8 weeks).
-
Caption: General experimental workflow.
Data Presentation
The following tables present hypothetical data based on expected outcomes from preclinical studies with 11β-HSD1 inhibitors in DIO mouse models. These tables are for illustrative purposes and should be populated with actual experimental data.
Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Average Daily Food Intake (g) |
| Lean Control (Chow) | 25.2 ± 1.5 | 28.1 ± 1.8 | +11.5% | 3.5 ± 0.3 |
| DIO + Vehicle | 42.5 ± 2.1 | 45.3 ± 2.5 | +6.6% | 3.1 ± 0.4 |
| DIO + this compound (10 mg/kg) | 43.1 ± 2.3 | 41.5 ± 2.2 | -3.7% | 2.8 ± 0.3 |
| DIO + this compound (30 mg/kg) | 42.8 ± 2.0 | 38.9 ± 1.9 | -9.1% | 2.5 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Metabolic Parameters in DIO Mice
| Treatment Group | Fasting Blood Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) | HOMA-IR |
| Lean Control (Chow) | 135 ± 10 | 0.8 ± 0.2 | 2.9 ± 0.7 |
| DIO + Vehicle | 185 ± 15 | 2.5 ± 0.5 | 11.6 ± 2.3 |
| DIO + this compound (10 mg/kg) | 160 ± 12 | 1.8 ± 0.4 | 7.2 ± 1.5 |
| DIO + this compound (30 mg/kg) | 145 ± 11 | 1.2 ± 0.3 | 4.4 ± 0.9 |
Data are presented as mean ± standard deviation. HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) is calculated as: [Fasting Glucose (mg/dL) x Fasting Insulin (ng/mL)] / 405.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for administering this compound to diet-induced obese mouse models and for evaluating its therapeutic potential. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is critical for the preclinical assessment of novel anti-obesity and anti-diabetic agents. The provided data tables serve as a template for organizing and presenting key findings in a clear and comparative manner.
Measuring Gene Expression Changes in Response to INCB13739 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring changes in gene expression in response to treatment with INCB13739, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The protocols herein describe the use of the human hepatoma cell line, HepG2, as an in vitro model system. Methodologies for cell culture, this compound treatment, RNA extraction, and subsequent gene expression analysis via both whole-transcriptome RNA sequencing (RNA-Seq) and targeted quantitative real-time PCR (qPCR) are provided. Furthermore, a comprehensive bioinformatics pipeline for the analysis of RNA-Seq data is detailed. Accompanying tables summarize key experimental parameters and expected outcomes, while diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol, within key metabolic tissues such as the liver, adipose tissue, and muscle.[1] By amplifying intracellular cortisol levels, 11β-HSD1 plays a significant role in the regulation of glucose metabolism, and its dysregulation has been implicated in the pathophysiology of type 2 diabetes.[1] Inhibition of 11β-HSD1 by this compound presents a promising therapeutic strategy for type 2 diabetes by reducing local cortisol concentrations, thereby improving insulin sensitivity.[2][3][4]
Understanding the molecular mechanisms underlying the therapeutic effects of this compound requires a thorough analysis of the downstream changes in gene expression. This document provides a comprehensive guide for researchers to investigate these changes using state-of-the-art molecular biology techniques.
Signaling Pathway of this compound Action
This compound exerts its effects by inhibiting the enzymatic activity of 11β-HSD1. This enzyme is a key component of the glucocorticoid signaling pathway. The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action on the glucocorticoid signaling pathway.
Experimental Protocols
Cell Culture and this compound Treatment
The human hepatoma cell line HepG2 is a suitable in vitro model for studying the effects of 11β-HSD1 inhibitors as it endogenously expresses the enzyme.
Table 1: HepG2 Cell Culture and Treatment Parameters
| Parameter | Recommendation |
| Cell Line | HepG2 (ATCC® HB-8065™) |
| Culture Medium | Eagle's Minimum Essential Medium (EMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Culture Conditions | 37°C, 5% CO2, humidified atmosphere |
| Seeding Density | 2 x 10^5 cells/mL in a 6-well plate |
| This compound Concentration | 0.1, 1, 10 µM (and a vehicle control, e.g., 0.1% DMSO) |
| Treatment Duration | 24 hours |
Protocol:
-
Culture HepG2 cells in complete culture medium in a T-75 flask until they reach 80-90% confluency.
-
Aspirate the medium, wash the cells with Phosphate-Buffered Saline (PBS), and detach them using a suitable cell dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells in 6-well plates at the recommended density and allow them to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the this compound stock solutions in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (not exceeding 0.1%).
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 24 hours.
RNA Extraction
High-quality RNA is essential for downstream gene expression analysis.
Table 2: RNA Extraction Specifications
| Parameter | Recommendation |
| Extraction Kit | Commercially available RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) |
| Starting Material | ~1 x 10^6 HepG2 cells per well (from a 6-well plate) |
| Quality Control | Spectrophotometry (A260/A280 ratio of ~2.0) and/or microfluidic electrophoresis (e.g., Agilent Bioanalyzer) for RNA Integrity Number (RIN) > 9.0 |
Protocol:
-
Follow the manufacturer's instructions for the chosen RNA purification kit.
-
Briefly, lyse the cells directly in the culture well using the provided lysis buffer.
-
Homogenize the lysate and proceed with the RNA purification steps, including DNase treatment to remove any contaminating genomic DNA.
-
Elute the purified RNA in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
(Optional but recommended) Assess RNA integrity using a microfluidic electrophoresis system.
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
Caption: A typical workflow for Illumina-based RNA-Seq library preparation.
Table 3: RNA-Seq Library Preparation and Sequencing Parameters
| Parameter | Recommendation |
| Library Preparation Kit | Illumina Stranded mRNA Prep (or equivalent) |
| Input RNA | 100 ng - 1 µg of total RNA |
| Sequencing Platform | Illumina NovaSeq or NextSeq |
| Read Length | Paired-end, 150 bp |
| Sequencing Depth | >20 million reads per sample |
Protocol:
-
Follow the detailed protocol provided with the Illumina Stranded mRNA Prep kit.
-
Briefly, isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA, incorporating dUTP to maintain strand information.
-
Perform end repair, A-tailing, and ligate sequencing adapters.
-
Amplify the adapter-ligated cDNA via PCR.
-
Purify the final library and assess its quality and concentration using a Bioanalyzer and qPCR.
-
Pool the libraries and perform sequencing on an Illumina platform.
Quantitative Real-Time PCR (qPCR)
qPCR is used to validate the results from RNA-Seq and to quantify the expression of specific target genes.
Table 4: qPCR Parameters and Target Genes
| Parameter | Recommendation |
| Reverse Transcription Kit | High-Capacity cDNA Reverse Transcription Kit (or equivalent) |
| qPCR Master Mix | SYBR Green-based master mix |
| qPCR Instrument | Any standard real-time PCR system |
| Housekeeping Gene | GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) |
| Target Genes | GILZ (TSC22D3), FKBP5, IL1R2, HLA-DRA, NR3C1 (GR) |
Table 5: Human qPCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| GAPDH | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
| GILZ (TSC22D3) | ATCTGCAACCGCAACATCGACC | GCATACATCAGATGATTCTTCACC |
| FKBP5 | GCGAAGGAGAAGACCACGACAT | TAGGCTTCCCTGCCTCTCCAAA |
| IL1R2 | GGCTATTACCGCTGTGTCCTGA | GAGAAGCTGATATGGTCTTGAGG |
| HLA-DRA | AGCTGTGGACAAAGCCAACCTG | CTCTCAGTTCCACAGGGCTGTT |
| NR3C1 (GR) | GGAATAGGTGCCAAGGATCTGG | GCTTACATCTGGTCTCATGCTGG |
Protocol:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200 nM each), and diluted cDNA.
-
Set up the qPCR plate with reactions for each target gene and the housekeeping gene for all samples, including no-template controls.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Perform a melt curve analysis at the end of the run to ensure the specificity of the amplified product.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Data Analysis
RNA-Seq Data Analysis Pipeline
Caption: A standard bioinformatics pipeline for RNA-Seq data analysis.
Step-by-Step Command-Line Workflow:
This workflow assumes a Linux-based environment with the necessary tools (FastQC, Trimmomatic, STAR, samtools, subread, and R with DESeq2) installed.
-
Quality Control of Raw Reads:
-
Trimming Adapters and Low-Quality Reads:
-
Alignment with STAR:
-
First, generate a genome index (only needs to be done once):
-
-
Indexing the BAM file:
-
Counting Reads with featureCounts:
-
Differential Gene Expression Analysis with DESeq2 in R:
Data Presentation
The quantitative data generated from the qPCR and RNA-Seq experiments should be summarized in clear and concise tables for easy comparison.
Table 6: Example qPCR Data Summary
| Gene | Treatment | Fold Change (vs. Vehicle) | p-value |
| GILZ | This compound (1 µM) | 2.5 | < 0.05 |
| FKBP5 | This compound (1 µM) | 3.1 | < 0.01 |
| IL1R2 | This compound (1 µM) | 1.8 | < 0.05 |
| HLA-DRA | This compound (1 µM) | -1.5 | < 0.05 |
| NR3C1 | This compound (1 µM) | -1.2 | > 0.05 |
Table 7: Example RNA-Seq Data Summary (Top 5 Differentially Expressed Genes)
| Gene ID | Gene Name | log2FoldChange | p-value | padj |
| ENSG00000127564 | FKBP5 | 1.8 | 1.2e-10 | 2.5e-09 |
| ENSG00000119788 | TSC22D3 | 1.5 | 3.4e-08 | 5.1e-07 |
| ENSG00000115590 | IL1R2 | 1.2 | 5.6e-06 | 7.8e-05 |
| ENSG00000204287 | HLA-DRA | -1.1 | 8.9e-05 | 9.2e-04 |
| ENSG00000113580 | NR3C1 | -0.5 | 0.06 | 0.15 |
Conclusion
The protocols and application notes presented in this document provide a robust framework for investigating the effects of this compound on gene expression. By employing a combination of whole-transcriptome analysis with RNA-Seq and targeted validation with qPCR, researchers can gain valuable insights into the molecular mechanisms of this promising therapeutic agent. The detailed experimental and bioinformatics workflows will enable reproducible and high-quality data generation, ultimately contributing to a deeper understanding of 11β-HSD1 inhibition in the context of type 2 diabetes and other metabolic diseases.
References
- 1. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 2. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following INCB13739 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB13739 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol, particularly in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] By reducing intracellular cortisol levels, this compound is being investigated as a therapeutic agent for type 2 diabetes and other metabolic disorders.[1][2][3][4][5][6]
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of this compound on protein expression. The protocols detailed below are designed to enable researchers to investigate the molecular mechanisms underlying the therapeutic effects of this compound, with a focus on key signaling pathways involved in glucocorticoid action, insulin sensitivity, and protein metabolism.
Signaling Pathway Affected by this compound
This compound primarily impacts the glucocorticoid signaling pathway. By inhibiting 11β-HSD1, the drug reduces the intracellular concentration of cortisol, leading to decreased activation of the glucocorticoid receptor (GR). This, in turn, is expected to modulate the expression of downstream target genes and proteins involved in various metabolic processes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INCB13739 in Primary Human Adipocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB13739 is a potent and selective inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol, a process that is particularly active in adipose tissue and the liver.[1][3] Elevated intracellular cortisol levels in adipocytes are associated with the pathogenesis of obesity and metabolic syndrome.[4][5] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations within fat cells, which is expected to improve insulin sensitivity and have beneficial effects on glucose and lipid metabolism.[3][6][7] These application notes provide detailed protocols for utilizing this compound in primary human adipocyte cultures to investigate its effects on adipogenesis and lipolysis.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | [1][2] |
| IC50 (11β-HSD1 enzyme) | 3.2 nM | [2] |
| IC50 (11β-HSD1 PBMC) | 1.1 nM | [2] |
| Selectivity | >1000-fold for 11β-HSD1 over 11β-HSD2, mineralocorticoid receptor (MR), and glucocorticoid receptor (GR) | [2] |
Table 2: Summary of Expected Effects of this compound in Primary Human Adipocytes
| Experiment | Key Readout | Expected Outcome with this compound |
| Adipocyte Differentiation Assay | Lipid accumulation (Oil Red O staining), Adipogenic gene expression (e.g., PPARγ, aP2, LPL) | Inhibition of adipogenesis when induced by cortisone. |
| Lipolysis Assay | Glycerol release | Inhibition of glucocorticoid-induced lipolysis. |
| Glucose Uptake Assay | 2-Deoxyglucose uptake | Potential enhancement of insulin-stimulated glucose uptake. |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in adipocytes.
References
- 1. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ixcellsbiotech.com [ixcellsbiotech.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A novel selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor prevents human adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Adipocyte 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) by CCAAT/Enhancer-Binding Protein (C/EBP) β Isoforms, LIP and LAP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of adipocyte 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by CCAAT/enhancer-binding protein (C/EBP) β isoforms, LIP and LAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Studies of INCB13739 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
INCB13739 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol.[1] This amplification of local glucocorticoid action is implicated in the pathophysiology of various metabolic diseases.[1][2] Consequently, inhibition of 11β-HSD1 by compounds such as this compound presents a promising therapeutic strategy for conditions like type 2 diabetes.[3] These application notes provide detailed protocols for conducting dose-response studies of this compound in relevant cell culture models to assess its efficacy and cellular effects.
Data Presentation
The following tables summarize representative quantitative data from dose-response studies of this compound in a human liver cell line (e.g., HepG2) and a murine adipocyte cell line (e.g., 3T3-L1). These data are intended to be illustrative.
Table 1: Dose-Dependent Inhibition of 11β-HSD1 Activity by this compound
| This compound Concentration (nM) | HepG2 Cells (% Inhibition of Cortisol Production) | 3T3-L1 Adipocytes (% Inhibition of Corticosterone Production) |
| 0.1 | 15.2 ± 2.1 | 18.5 ± 2.5 |
| 1 | 48.9 ± 4.3 | 55.1 ± 3.9 |
| 1.1 | - | IC50 |
| 3.2 | IC50 | - |
| 10 | 85.7 ± 3.1 | 90.3 ± 2.8 |
| 100 | 98.2 ± 1.5 | 99.1 ± 1.2 |
| 1000 | 99.5 ± 0.8 | 99.8 ± 0.5 |
IC50 values are based on published data for enzymatic and peripheral blood mononuclear cell (PBMC) assays, respectively.[4][5]
Table 2: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | HepG2 Cells (% Viability vs. Vehicle Control) | 3T3-L1 Adipocytes (% Viability vs. Vehicle Control) |
| 0.1 | 101.3 ± 3.5 | 99.8 ± 4.1 |
| 1 | 99.5 ± 2.8 | 100.5 ± 3.7 |
| 10 | 98.7 ± 3.1 | 97.9 ± 4.5 |
| 50 | 96.2 ± 4.2 | 95.3 ± 5.1 |
| 100 | 94.8 ± 5.5 | 93.1 ± 6.2 |
Experimental Protocols
11β-HSD1 Activity Assay in Cultured Cells
This protocol describes a method to measure the inhibitory effect of this compound on 11β-HSD1 activity by quantifying the conversion of cortisone to cortisol in cell culture.
Materials:
-
Cell line expressing 11β-HSD1 (e.g., HepG2, differentiated 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
This compound
-
Cortisone
-
LC-MS/MS system for cortisol and cortisone quantification
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with DMSO). Pre-incubate the cells for 1 hour at 37°C and 5% CO2.
-
Substrate Addition: Add cortisone to each well at a final concentration of 100 nM.
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Quantification: Analyze the supernatant for cortisol and cortisone concentrations using a validated LC-MS/MS method.[6][7]
-
Data Analysis: Calculate the percent inhibition of cortisol production for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percent viability for each treatment relative to the vehicle control (100% viability).
Western Blotting for 11β-HSD1 and Downstream Targets
This protocol allows for the analysis of protein expression levels.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-11β-HSD1, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: Signaling pathway of 11β-HSD1 and its inhibition by this compound.
Caption: General experimental workflow for this compound dose-response studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Impact of INCB13739 on Hepatic Glucose Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for assessing the impact of INCB13739, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), on hepatic glucose production (HGP). This compound is investigated for the treatment of type 2 diabetes mellitus.[1] By inhibiting 11β-HSD1, the enzyme responsible for converting inactive cortisone to active cortisol within key metabolic tissues like the liver, this compound effectively reduces intracellular cortisol levels.[2][3] This targeted action is hypothesized to improve insulin sensitivity and decrease excessive glucose output from the liver, a key contributor to hyperglycemia in diabetic patients. The following sections detail the mechanism of action, present clinical data, and provide comprehensive protocols for in vivo and in vitro assessment of this compound's effect on hepatic glucose metabolism.
Introduction
Hepatic glucose production, a process involving both glycogenolysis (the breakdown of glycogen) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors), is a critical regulator of blood glucose homeostasis. In individuals with type 2 diabetes, dysregulation of HGP is a major factor leading to fasting hyperglycemia. Glucocorticoids, such as cortisol, are known to stimulate gluconeogenesis. The enzyme 11β-HSD1 amplifies glucocorticoid action within the liver by regenerating active cortisol from inactive cortisone.
This compound is a potent and selective inhibitor of 11β-HSD1.[1] Its mechanism of action centers on reducing the intracellular concentration of cortisol in the liver, thereby mitigating its downstream effects on glucose metabolism. This leads to improved insulin sensitivity and a reduction in hepatic glucose output. Clinical studies have demonstrated the efficacy of this compound in improving glycemic control in patients with type 2 diabetes.[4][5][6]
Mechanism of Action: Signaling Pathway
This compound's primary effect on hepatic glucose production is mediated through the reduction of intracellular cortisol levels. This leads to decreased activation of the glucocorticoid receptor (GR), which in turn downregulates the expression of key gluconeogenic enzymes. A central transcription factor in this pathway is Forkhead box protein O1 (FOXO1), which is a known target of both insulin and glucocorticoid signaling. Reduced GR activation by cortisol prevents the transcriptional activation of genes encoding phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), the rate-limiting enzymes in gluconeogenesis.
Data Presentation
Clinical trial data demonstrates the dose-dependent effect of this compound on key glycemic control parameters in patients with type 2 diabetes inadequately controlled on metformin.
Table 1: Efficacy of this compound after 12 Weeks of Treatment [5]
| Parameter | Placebo | This compound (100 mg) | This compound (200 mg) |
| Change in A1C (%) | - | -0.47 | -0.56 |
| Change in Fasting Plasma Glucose (mg/dL) | - | - | -24 |
| Change in HOMA-IR (%) | - | - | -24 |
*P < 0.05, **P < 0.01 vs. placebo
Experimental Protocols
In Vivo Assessment of Hepatic Glucose Production: Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity and hepatic glucose production in vivo.
Objective: To quantify the effect of this compound on hepatic glucose production and whole-body insulin sensitivity.
Materials:
-
This compound
-
Vehicle control
-
Human insulin
-
20% Dextrose solution
-
[6,6-²H₂]glucose or other suitable tracer
-
Anesthesia (for animal studies)
-
Infusion pumps
-
Blood glucose monitoring system
-
Catheters (for animal studies)
Protocol (Adapted for a conscious mouse model):
-
Animal Preparation:
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) 5-7 days prior to the study to allow for recovery.
-
House animals individually and maintain on a standard diet.
-
Fast animals overnight (maximum 16 hours) before the clamp procedure.
-
-
Basal Period (t = -120 to 0 min):
-
At t = -120 min, start a primed-continuous infusion of a glucose tracer (e.g., [6,6-²H₂]glucose) to determine basal hepatic glucose production.
-
Collect blood samples at the end of the basal period (e.g., t = -15, -10, -5, 0 min) to measure basal glucose, insulin, and tracer enrichment.
-
-
Clamp Period (t = 0 to 120 min):
-
At t = 0 min, begin a primed-continuous infusion of human insulin to raise plasma insulin to a hyperinsulinemic state.
-
Simultaneously, start a variable infusion of 20% dextrose to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.
-
Continue the tracer infusion to measure hepatic glucose production under hyperinsulinemic conditions.
-
Collect blood samples at steady-state (e.g., t = 80, 90, 100, 110, 120 min) for the determination of plasma glucose, insulin, and tracer enrichment.
-
-
Data Analysis:
-
Calculate the rate of glucose appearance (Ra) and disappearance (Rd) from the tracer dilution.
-
Hepatic glucose production (HGP) is calculated as Ra minus the glucose infusion rate.
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.
-
In Vitro Assessment of Gluconeogenesis and Glycogenolysis in Primary Hepatocytes
Objective: To directly measure the effect of this compound on gluconeogenesis and glycogenolysis in a controlled in vitro system.
Materials:
-
Primary hepatocytes (e.g., from mouse or human)
-
Collagen-coated culture plates
-
Hepatocyte culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Gluconeogenic substrates (e.g., lactate, pyruvate)
-
Hormones (e.g., glucagon, dexamethasone)
-
Glucose assay kit
-
Glycogen assay kit
-
[¹⁴C]-labeled substrates (optional, for flux analysis)
Protocol for Gluconeogenesis Assay:
-
Cell Culture:
-
Isolate primary hepatocytes and seed them on collagen-coated plates.
-
Allow cells to attach and form a monolayer.
-
-
Treatment:
-
Wash the cells and incubate in glucose-free medium containing gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate).
-
Treat cells with different concentrations of this compound or vehicle control.
-
Include a positive control for gluconeogenesis stimulation (e.g., dexamethasone and glucagon).
-
-
Glucose Output Measurement:
-
After a defined incubation period (e.g., 3-6 hours), collect the culture medium.
-
Measure the glucose concentration in the medium using a glucose assay kit.
-
Normalize the glucose output to the total protein content of the cells.
-
Protocol for Glycogenolysis Assay:
-
Glycogen Loading:
-
Culture primary hepatocytes in a high-glucose medium to promote glycogen synthesis.
-
-
Treatment and Stimulation:
-
Wash the cells and switch to a glucose-free medium.
-
Treat with this compound or vehicle.
-
Stimulate glycogenolysis with a hormone such as glucagon.
-
-
Measurement:
-
Measure the glucose released into the medium over time.
-
Alternatively, lyse the cells at different time points and measure the remaining intracellular glycogen content using a glycogen assay kit.
-
Conclusion
This compound represents a promising therapeutic agent for the management of type 2 diabetes by targeting the overproduction of glucose by the liver. The provided protocols offer robust methods for researchers to further investigate and quantify the impact of this compound and other 11β-HSD1 inhibitors on hepatic glucose metabolism. The clinical data supports the efficacy of this compound in improving glycemic control, and the detailed experimental procedures will enable a deeper understanding of its mechanism of action at both the systemic and cellular levels.
References
- 1. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [bio-protocol.org]
- 3. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with INCB13739 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INCB13739. Our goal is to help you overcome common challenges, particularly those related to solubility in cell culture media, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] 11β-HSD1 is responsible for converting inactive cortisone into active cortisol within cells, thereby amplifying local glucocorticoid signaling.[2][3] By inhibiting this enzyme, this compound effectively reduces intracellular cortisol levels, which has therapeutic potential in conditions like type 2 diabetes.[3][4][5][6]
Q2: I am observing precipitation of this compound when I add it to my cell culture media. What is causing this?
A2: Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a common issue driven by the compound's hydrophobicity. This can be influenced by several factors including the final concentration of the compound, the concentration of the organic solvent (e.g., DMSO) in the final solution, and the composition of the media itself.
Q3: What is the recommended solvent for preparing a stock solution of this compound for cell culture experiments?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies. One report indicates a solubility of up to 125 mg/mL in DMSO with the aid of ultrasonication.[7]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxic effects.[8] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is advisable.[9][10][11] It is best practice to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a step-by-step approach to preparing and using this compound in cell culture to minimize solubility problems.
Experimental Protocols
1. Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound in DMSO that can be serially diluted for cell culture experiments.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher, depending on your experimental needs and the compound's solubility limit).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but be cautious of potential compound degradation at higher temperatures.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
2. Dilution of this compound Stock Solution into Cell Culture Media
-
Objective: To dilute the this compound DMSO stock solution into cell culture media to the desired final concentration while minimizing precipitation.
-
Procedure:
-
Thaw a fresh aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO if a range of concentrations is being tested. This ensures that the same volume of DMSO solution is added to each experimental condition.
-
Directly add a small volume of the DMSO stock (or diluted stock) to the pre-warmed cell culture medium. It is crucial to add the DMSO solution to the media and not the other way around.
-
Immediately and thoroughly mix the solution by pipetting or gentle vortexing to ensure rapid and uniform dispersion of the compound. This minimizes the formation of localized high concentrations that can lead to precipitation.
-
Visually inspect the medium for any signs of precipitation. If precipitation is observed, consider lowering the final concentration of this compound or optimizing the DMSO concentration.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in different solvent systems, primarily for in vivo use. While not directly applicable to cell culture, it provides insights into the compound's solubility characteristics.
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 4.45 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 4.45 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (≥ 4.45 mM) |
| DMSO (with ultrasonication) | 125 mg/mL |
Data sourced from MedChemExpress.[1][7]
Visualizations
Experimental Workflow
The following diagram illustrates a recommended workflow for preparing and testing this compound in a cell-based assay.
Caption: A typical workflow for preparing and using this compound in cell-based assays.
Signaling Pathway
This compound inhibits 11β-HSD1, which is known to influence the PI3K/Akt signaling pathway. Glucocorticoids, activated by 11β-HSD1, can suppress PI3K/Akt signaling. Therefore, inhibition of 11β-HSD1 by this compound is expected to lead to an upregulation of this pathway, which is crucial for cell survival and metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Immunomart [immunomart.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
Addressing the modest efficacy of INCB13739 in clinical trials.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, INCB13739. The content is designed to address the modest efficacy observed in some clinical trial settings and to provide guidance on optimizing experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound and other 11β-HSD1 inhibitors.
| Issue | Potential Cause | Recommended Solution |
| Lower than expected inhibition of 11β-HSD1 activity in vitro. | Suboptimal Assay Conditions: Incorrect pH, temperature, or substrate/cofactor concentrations. | Ensure the assay buffer pH is optimal for 11β-HSD1 activity. Verify the concentration of the substrate (cortisone or 11-dehydrocorticosterone) and the cofactor NADPH.[1][2] |
| Enzyme Degradation: Improper storage or handling of the 11β-HSD1 enzyme or cell lysates. | Store enzyme preparations and lysates at -80°C. Avoid repeated freeze-thaw cycles. | |
| Inhibitor Precipitation: Poor solubility of this compound in the assay buffer. | Check the solubility of this compound in your chosen solvent and final assay concentration. Consider using a vehicle control to account for solvent effects. | |
| Inconsistent results in cell-based assays. | Variable 11β-HSD1 Expression: Cell line heterogeneity or passage number affecting enzyme expression. | Use a stable cell line with consistent 11β-HSD1 expression. Monitor expression levels by Western blot or qPCR. |
| Cellular Efflux of Inhibitor: Active transport of this compound out of the cells. | Consider using cell lines with lower expression of efflux pumps or co-incubating with a known efflux pump inhibitor as a positive control. | |
| Presence of 11β-HSD2: Some cell lines may also express 11β-HSD2, which converts cortisol back to cortisone.[2] | Select cell lines with high 11β-HSD1 and low or no 11β-HSD2 expression. Alternatively, use an 11β-HSD2-selective inhibitor as a control. | |
| Modest or variable efficacy in animal models. | Pharmacokinetic Issues: Poor oral bioavailability, rapid metabolism, or inadequate tissue distribution of this compound. | Determine the pharmacokinetic profile of this compound in your animal model. Adjust dosing regimen (dose and frequency) to maintain adequate exposure in the target tissue. |
| Off-Target Effects: At higher doses, some 11β-HSD1 inhibitors may exhibit off-target effects that could confound the interpretation of results.[3][4] | Conduct dose-response studies to identify a therapeutic window with maximal on-target effects and minimal off-target effects. Include a structurally distinct 11β-HSD1 inhibitor as a comparator. | |
| Redundancy in Glucocorticoid Regulation: Other pathways may compensate for the inhibition of 11β-HSD1. | Investigate the expression and activity of other enzymes involved in glucocorticoid metabolism in your model system. | |
| Diet-Induced Changes in 11β-HSD1 Expression: High-fat diets can alter the expression of 11β-HSD1 in adipose tissue.[5] | Carefully consider the diet and metabolic state of the animals, as this can influence the therapeutic window and efficacy of the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid.[1][2] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in key metabolic tissues like the liver and adipose tissue, thereby improving insulin sensitivity and glucose metabolism.[1][6]
Q2: Why was the efficacy of this compound considered "modest" in some clinical trials?
A2: The term "modest efficacy" can be subjective. In a 12-week clinical trial in patients with type 2 diabetes, this compound demonstrated statistically significant, dose-dependent reductions in HbA1c and fasting plasma glucose at the higher doses of 100 mg and 200 mg.[6] However, the magnitude of the effect may be considered modest when compared to other anti-diabetic agents. Several factors could contribute to this observation:
-
Dose-Response Relationship: Significant efficacy was primarily observed at higher doses, suggesting that lower doses may not achieve sufficient target engagement.[6]
-
Patient Population: The response to 11β-HSD1 inhibition may vary depending on the baseline metabolic characteristics of the patients. For instance, greater effects on lipids were seen in patients with hyperlipidemia at baseline.[6]
-
Complex Disease Pathology: Type 2 diabetes is a multifactorial disease, and targeting a single pathway may have a limited overall effect in some individuals.
-
Potential for Off-Target Effects at Higher Doses: While not definitively reported for this compound, some studies with other 11β-HSD1 inhibitors suggest that high doses might lead to off-target effects, potentially limiting the usable dose range.[3][4]
Q3: How can I maximize the chances of observing a significant effect with this compound in my experiments?
A3: To maximize the observed efficacy, consider the following:
-
Thorough Dose-Response Studies: Conduct comprehensive dose-response experiments to identify the optimal concentration of this compound for your specific model system.
-
Appropriate Model Selection: Choose in vitro or in vivo models that are known to have high 11β-HSD1 expression and are sensitive to glucocorticoid regulation.
-
Control for Cofactor Availability: Ensure an adequate supply of the cofactor NADPH in your in vitro assays, as it is essential for 11β-HSD1 reductase activity.[1][2]
-
Measure Target Engagement: Whenever possible, directly measure the inhibition of 11β-HSD1 activity in your experimental system to correlate it with the observed phenotypic effects.
Q4: Are there known resistance mechanisms to 11β-HSD1 inhibitors?
A4: While specific resistance mechanisms to this compound have not been extensively reported, potential mechanisms could include:
-
Upregulation of 11β-HSD1 Expression: Cells or tissues might compensate for inhibition by increasing the expression of the 11β-HSD1 enzyme.
-
Alterations in Cofactor Regeneration: Changes in the pathways that regenerate NADPH could affect the efficacy of 11β-HSD1 inhibitors.
-
Activation of Compensatory Signaling Pathways: Other pathways involved in glucocorticoid signaling or glucose metabolism might be activated to bypass the effects of 11β-HSD1 inhibition.
Data Presentation
Table 1: Efficacy of this compound in a 12-Week Clinical Trial [6]
| Parameter | Placebo | 5 mg | 15 mg | 50 mg | 100 mg | 200 mg |
| Change in A1C (%) | -0.11 | -0.09 | -0.19 | -0.27 | -0.47 | -0.56 |
| Change in Fasting Plasma Glucose (mg/dL) | +4.9 | -1.1 | -5.8 | -11.9 | -19.2 | -24.1 |
| Change in HOMA-IR | +0.22 | +0.03 | -0.29 | -0.55 | -1.10 | -1.32 |
| Change in Body Weight (kg) | -0.2 | -0.4 | -0.6 | -0.5 | -1.1 | -0.9 |
| Change in Total Cholesterol (mg/dL) | - | - | - | - | -16 | - |
| Change in LDL Cholesterol (mg/dL) | - | - | - | - | -17 | - |
| Change in Triglycerides (mg/dL) | - | - | - | - | -74* | - |
*P < 0.05 vs. placebo; **P < 0.01 vs. placebo **In patients with baseline hyperlipidemia.
Experimental Protocols
1. In Vitro 11β-HSD1 Inhibition Assay (Enzyme-based)
This protocol describes a method to determine the in vitro potency of this compound against purified 11β-HSD1 enzyme.
-
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound
-
DMSO (for inhibitor dilution)
-
Detection system (e.g., LC-MS/MS to measure cortisol production)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
In a microplate, add the assay buffer, recombinant 11β-HSD1 enzyme, and the diluted this compound or vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of cortisone and NADPH.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile).
-
Analyze the formation of cortisol using LC-MS/MS.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based 11β-HSD1 Inhibition Assay
This protocol allows for the assessment of this compound activity in a cellular context.
-
Materials:
-
A suitable cell line expressing 11β-HSD1 (e.g., HEK293 cells stably transfected with the human 11β-HSD1 gene)
-
Cell culture medium
-
Cortisone (substrate)
-
This compound
-
DMSO
-
Lysis buffer
-
LC-MS/MS for cortisol detection
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour).
-
Add cortisone to the cell culture medium and incubate for a specific period (e.g., 4 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Extract the steroids from the supernatant (e.g., using ethyl acetate).
-
Analyze the cortisol concentration in the extracts by LC-MS/MS.
-
Determine the IC50 value of this compound in the cell-based assay.
-
Mandatory Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Compensatory Mechanisms to Long-Term INCB13739 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the compensatory mechanisms in response to long-term treatment with INCB13739, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Frequently Asked Questions (FAQs)
Q1: What is the primary expected compensatory mechanism in response to long-term this compound treatment?
A1: The primary compensatory mechanism is the activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. Inhibition of 11β-HSD1 reduces the intracellular conversion of inactive cortisone to active cortisol in peripheral tissues. This decrease in local cortisol levels leads to a negative feedback loop to the hypothalamus and pituitary gland, resulting in a reversible, dose-dependent increase in adrenocorticotropic hormone (ACTH) secretion.[1][2][3][4][5][6][7][8] This, in turn, stimulates the adrenal glands to produce more cortisol to maintain normal systemic cortisol levels.[9]
Q2: Will I observe a significant change in systemic cortisol levels with long-term this compound treatment?
A2: Not necessarily. A key feature of this compound is its ability to inhibit intra-adipose and intra-hepatic cortisol production while maintaining normal systemic cortisol levels.[9] The compensatory increase in ACTH is a mechanism to ensure that overall circulating cortisol concentrations remain within a normal physiological range, which is crucial for immune function and stress response.[9]
Q3: Are there other potential compensatory mechanisms to consider beyond the HPA axis?
A3: Yes, while the HPA axis activation is the most documented response, researchers should consider other potential mechanisms, especially at the cellular and molecular level:
-
Upregulation of the Glucocorticoid Receptor (GR): Cells might increase the expression of the glucocorticoid receptor to sensitize themselves to lower intracellular cortisol levels.
-
Alternative Cortisol Synthesis Pathways: While 11β-HSD1 is a key enzyme, other pathways for cortisol synthesis might be upregulated. For instance, the body might increase the activity of other enzymes involved in steroidogenesis.
-
Changes in other Hydroxysteroid Dehydrogenases: The expression or activity of other hydroxysteroid dehydrogenases could be altered to compensate for the inhibition of 11β-HSD1.
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective inhibitor of 11β-HSD1.[10] However, as with any small molecule inhibitor, the possibility of off-target effects should be considered, particularly at high concentrations. It is advisable to perform control experiments to rule out any confounding effects not related to 11β-HSD1 inhibition.
Troubleshooting Guides
Problem 1: Unexpected Decrease in Efficacy of this compound Over Time in Cell Culture
Possible Causes:
-
Cellular adaptation: Cells may be upregulating compensatory pathways, such as increased expression of the glucocorticoid receptor or alternative cortisol synthesis pathways.
-
Metabolism of this compound: The cells in culture may be metabolizing the compound, reducing its effective concentration over time.
-
Compound instability: this compound may not be stable in your specific cell culture medium over long-term incubation.
Troubleshooting Steps:
-
Assess Compensatory Gene Expression: Use qPCR to analyze the mRNA levels of the glucocorticoid receptor (GR), 11β-HSD1, and other key enzymes in the steroidogenic pathway. An increase in GR expression would suggest a compensatory response.
-
Monitor Compound Concentration: If possible, use analytical methods like LC-MS to measure the concentration of this compound in the cell culture medium over the course of the experiment.
-
Replenish Compound Regularly: Instead of a single initial dose, replenish the this compound-containing medium every 24-48 hours to maintain a consistent concentration.
-
Perform Dose-Response Curves at Different Time Points: This can help determine if the EC50 of the compound is shifting over time, indicating a change in cellular sensitivity.
Problem 2: Inconsistent Results in Western Blots for ACTH
Possible Causes:
-
Low abundance of ACTH: ACTH is a peptide hormone and may be present in low concentrations in cell lysates.
-
Protease degradation: ACTH is susceptible to degradation by proteases present in the cell lysate.
-
Poor antibody quality: The primary antibody may not be specific or sensitive enough.
-
Suboptimal sample preparation: The lysis buffer and protocol may not be suitable for extracting and preserving ACTH.
Troubleshooting Steps:
-
Use a Positive Control: Include a positive control, such as a lysate from a cell line known to express ACTH or a purified ACTH peptide, to validate your antibody and protocol.
-
Optimize Lysis Buffer: Use a lysis buffer containing a cocktail of protease inhibitors. Consider using a buffer specifically designed for extracting peptides.
-
Increase Protein Loading: Load a higher amount of total protein on the gel to increase the chances of detecting a low-abundance protein.
-
Test Different Primary Antibodies: Try antibodies from different vendors that have been validated for Western blotting.
-
Consider an Alternative Detection Method: If Western blotting remains challenging, consider using a more sensitive method like an ELISA to quantify ACTH levels.
Problem 3: High Variability in Corticosterone/Cortisol ELISA Results
Possible Causes:
-
Sample handling issues: Improper collection, storage, or freeze-thaw cycles of samples can lead to degradation of the steroid.
-
Matrix effects: Components in your sample (e.g., cell culture medium, serum) may interfere with the assay.
-
Pipetting errors: Inaccurate pipetting can introduce significant variability.
-
Inadequate washing: Insufficient washing of the ELISA plate can lead to high background and variability.
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure all samples are collected and processed consistently. Aliquot samples after the initial collection to avoid multiple freeze-thaw cycles.
-
Validate the Assay for Your Sample Type: Perform spike and recovery experiments to assess for matrix effects. If necessary, dilute your samples in the assay buffer to minimize interference.
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use proper pipetting technique.
-
Optimize Washing Steps: Increase the number of washes or the volume of wash buffer to ensure complete removal of unbound reagents.
-
Run Samples in Duplicate or Triplicate: This will help to identify and exclude outlier data points.
Data Presentation
Table 1: Summary of Clinical Trial Data for this compound in Patients with Type 2 Diabetes
| Parameter | Placebo | This compound (200 mg) | Change from Baseline (this compound) | p-value |
| Glycated Hemoglobin (A1C) (%) | 8.3 | 7.7 | -0.6% | <0.01 |
| Fasting Plasma Glucose (mg/dL) | 173 | 149 | -24 mg/dL | <0.01 |
| HOMA-IR | - | - | -24% | <0.05 |
| Total Cholesterol (mg/dL) in hyperlipidemic patients | - | - | -16 mg/dL | <0.05 |
| LDL Cholesterol (mg/dL) in hyperlipidemic patients | - | - | -17 mg/dL | <0.05 |
| Triglycerides (mg/dL) in hyperlipidemic patients | - | - | -74 mg/dL | <0.05 |
| Body Weight (kg) | - | - | -0.9 kg | <0.05 |
Data compiled from a 12-week, double-blind, placebo-controlled study in patients with type 2 diabetes inadequately controlled with metformin.[1][3][8]
Experimental Protocols
Western Blot Protocol for ACTH and Glucocorticoid Receptor (GR)
1. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate).
2. Protein Quantification: a. Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
3. Sample Preparation: a. Mix the cell lysate with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes.
4. SDS-PAGE: a. Load 20-40 µg of protein per well onto a 12% polyacrylamide gel. b. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.
6. Blocking: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
7. Primary Antibody Incubation: a. Incubate the membrane with the primary antibody (anti-ACTH or anti-GR) diluted in blocking buffer overnight at 4°C with gentle agitation.
8. Washing: a. Wash the membrane three times for 10 minutes each with TBST.
9. Secondary Antibody Incubation: a. Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
10. Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Quantitative PCR (qPCR) Protocol for 11β-HSD1 and Glucocorticoid Receptor (GR) mRNA Expression
1. RNA Extraction: a. Extract total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions. b. Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
3. qPCR Reaction: a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (11β-HSD1 or GR) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix. b. Use the following primer sequences as a starting point (species-specific validation is required):
- Human 11β-HSD1:
- Forward: 5'-GGC AAG GCT AAT GAG GAG GTT-3'
- Reverse: 5'-TGG AAG AAG GCA CAC AAT GGT-3'
- Human GR:
- Forward: 5'-CCA GGA ACC TGT CCT CCA A-3'
- Reverse: 5'-GCT CCT CTT CCT CCT TCT CAT C-3'
4. qPCR Cycling Conditions: a. Perform the qPCR using a standard three-step cycling protocol:
- Initial denaturation: 95°C for 10 minutes.
- 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing: 60°C for 30 seconds.
- Extension: 72°C for 30 seconds. b. Include a melt curve analysis at the end of the run for SYBR Green assays to verify primer specificity.
5. Data Analysis: a. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Visualizations
Caption: Compensatory activation of the HPA axis in response to this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Simplified overview of the glucocorticoid receptor signaling pathway.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Optimal Elevation of β-Cell 11β-Hydroxysteroid Dehydrogenase Type 1 Is a Compensatory Mechanism That Prevents High-Fat Diet–Induced β-Cell Failure - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from INCB13739 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INCB13739, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common and unexpected issues that may arise during in vitro and in vivo experiments with this compound.
Q1: We are observing a weaker than expected inhibitory effect of this compound on 11β-HSD1 activity in our cellular assay. What are the potential causes?
A1: Several factors could contribute to a reduced apparent potency of this compound:
-
Suboptimal Assay Conditions: Ensure the concentration of the substrate (cortisone) and the cofactor (NADPH) are optimized. In cell-based assays, endogenous NADPH levels should be sufficient, but this can vary between cell types and metabolic states.[1]
-
Cellular Efflux: The cell line you are using might express efflux pumps that actively remove this compound from the intracellular space, lowering its effective concentration at the target enzyme.
-
Compound Stability: Verify the stability of this compound in your culture medium over the time course of your experiment. Degradation of the compound will lead to a decrease in its effective concentration.
-
High Protein Binding: If your assay medium contains a high concentration of serum, this compound may bind to serum proteins, reducing its free concentration and availability to inhibit 11β-HSD1.
Q2: Our in vivo study in a rodent model of obesity shows metabolic improvements, but we see similar effects in our 11β-HSD1 knockout control group treated with this compound. Is this an expected outcome?
A2: This is a critical observation that may point towards off-target effects of the 11β-HSD1 inhibitor. Preclinical studies with other 11β-HSD1 inhibitors have reported metabolic benefits in 11β-HSD1 knockout mice, suggesting that at higher doses, these compounds may act on other pathways that influence metabolism. It is recommended to:
-
Perform a Dose-Response Study: Characterize the effects at a range of doses to determine if the on-target and potential off-target effects can be separated.
-
Investigate Alternative Pathways: Consider investigating other potential targets that could influence glucose and lipid metabolism.
-
Selectivity Profiling: If not already done, perform a broad kinase and receptor screening panel to identify potential off-target interactions of this compound.
Q3: We observe a compensatory increase in adrenocorticotrophic hormone (ACTH) levels in our animal studies. Is this a cause for concern?
A3: A reversible, dose-dependent elevation in ACTH is an expected physiological response to 11β-HSD1 inhibition.[2][3] By reducing the intracellular conversion of cortisone to cortisol, this compound can lead to a decrease in local cortisol levels, which is sensed by the hypothalamic-pituitary-adrenal (HPA) axis, resulting in a compensatory increase in ACTH to maintain normal systemic cortisol levels.[1][3] In clinical studies with this compound, this elevation was generally within the normal reference range.[2][3] However, it is important to monitor this effect, especially in long-term studies.
Q4: The reduction in fasting plasma glucose and improvements in lipid profiles in our animal model are more modest than we anticipated based on published clinical data. Why might this be?
A4: Discrepancies between preclinical and clinical results can arise from several factors:
-
Species Differences: The pharmacokinetics and pharmacodynamics of this compound can differ between rodents and humans.
-
Disease Model: The specific rodent model of type 2 diabetes or obesity used may not fully recapitulate the human disease state. For example, the beneficial effects of this compound in humans were more pronounced in obese individuals (BMI > 30 kg/m ²).
-
Diet: The composition of the diet in your animal model can significantly impact metabolic parameters and the response to treatment.
-
Drug Exposure: Ensure that the dosing regimen in your animal study achieves a comparable level of target engagement to that observed in clinical trials.
Quantitative Data Summary
The following tables summarize the key quantitative data from a 12-week, double-blind, placebo-controlled clinical trial of this compound in patients with type 2 diabetes inadequately controlled by metformin monotherapy.
Table 1: Glycemic Control Parameters
| Parameter | Placebo | This compound (100 mg) | This compound (200 mg) |
| Baseline A1C (%) | 8.3 ± 1 | 8.3 ± 1 | 8.2 ± 1 |
| Change in A1C (%) | - | -0.47 | -0.56 |
| Baseline FPG (mg/dL) | 173 | 175 | 171 |
| Change in FPG (mg/dL) | - | - | -24 |
| Change in HOMA-IR (%) | - | - | -24 |
*P < 0.05, **P < 0.01 vs. placebo[2][3]
Table 2: Lipid Profile and Body Weight
| Parameter | Placebo | This compound (100 mg) | This compound (200 mg) |
| Change in Total Cholesterol (mg/dL) | - | - | -7 |
| Change in LDL Cholesterol (mg/dL) | - | -17 | - |
| Change in Triglycerides (mg/dL) | - | -74 | - |
| Change in Body Weight (kg) | - | -1.1 | -0.9 |
*P < 0.05 vs. baseline. Data for LDL and triglycerides are from a prespecified analysis in patients with hyperlipidemia.[2][3]
Experimental Protocols
The following are representative protocols for key experiments involving 11β-HSD1 inhibitors. These should be adapted and optimized for specific experimental conditions.
Protocol 1: In Vitro 11β-HSD1 Enzymatic Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Scintillation proximity assay (SPA) beads or other detection reagents
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the assay buffer, recombinant 11β-HSD1 enzyme, and the this compound dilutions.
-
Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Detect the product (cortisol) using a suitable method, such as an SPA-based assay or LC-MS/MS.
-
Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Adipocyte Differentiation and Treatment
This protocol outlines the differentiation of 3T3-L1 preadipocytes and subsequent treatment with this compound.
Materials:
-
3T3-L1 preadipocytes
-
Growth medium (DMEM with 10% fetal bovine serum)
-
Differentiation medium (growth medium supplemented with insulin, dexamethasone, and IBMX)
-
Maintenance medium (growth medium with insulin)
-
This compound
-
Oil Red O staining solution
Procedure:
-
Culture 3T3-L1 preadipocytes in growth medium until confluent.
-
Induce differentiation by replacing the growth medium with differentiation medium for 2-3 days.
-
Replace the differentiation medium with maintenance medium and continue to culture for an additional 4-6 days, replacing the medium every 2 days.
-
Once the adipocytes are mature (characterized by the accumulation of lipid droplets), treat them with various concentrations of this compound in fresh maintenance medium for the desired duration.
-
Assess the effects of this compound on relevant endpoints, such as glucose uptake, lipolysis, or gene expression.
-
Visualize lipid accumulation by staining with Oil Red O.
Visualizations
Signaling Pathway
Caption: The 11β-HSD1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for the evaluation of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The stability of INCB13739 in different experimental conditions
Welcome to the technical support resource for INCB13739. This center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Disclaimer: Specific stability data for this compound is not extensively published. The quantitative data and protocols provided below are representative examples based on standard pharmaceutical stress testing guidelines and data from analogous small molecule inhibitors.[1][2][3][4][5] These should be used as a reference to guide your own internal stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A: this compound is soluble in DMSO at concentrations up to approximately 125 mg/mL.[6][7] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and SBE-β-CD have been described.[6][7] When preparing aqueous buffers for in vitro assays, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects and potential precipitation.
Q2: How should I store this compound stock solutions?
A: For long-term stability, stock solutions prepared in pure DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Avoid repeated freeze-thaw cycles, which can lead to degradation. It is recommended to aliquot the stock solution into single-use volumes.
Q3: Is this compound sensitive to pH? What are the potential degradation pathways?
A: While specific data for this compound is limited, similar small molecule inhibitors have shown susceptibility to degradation under strongly acidic or alkaline conditions.[1][5] The primary degradation pathway in such conditions is often hydrolysis.[8] It is recommended to maintain working solutions in a neutral pH range (pH 6.0-7.5) for maximum stability.
Q4: Does this compound show sensitivity to light or oxidation?
A: Photostability and oxidative stability are critical parameters for many small molecule drugs.[4][5] It is best practice to protect solutions containing this compound from direct light by using amber vials or covering containers with foil. While its oxidative stability profile is not published, care should be taken to avoid strong oxidizing agents in the experimental buffer.
Q5: What are "forced degradation" or "stress testing" studies, and why are they important?
A: Forced degradation studies are designed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[3][4] These studies help to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods capable of separating the intact drug from its degradants.[1][5]
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound.
| Observed Issue | Potential Cause (Stability-Related) | Recommended Action |
| Loss of compound activity or inconsistent results over time. | Degradation of the compound in the working solution. | 1. Prepare fresh working solutions from a new aliquot of the frozen DMSO stock for each experiment.2. Verify the pH of your assay buffer.3. Protect solutions from light and elevated temperatures. |
| Precipitation or cloudiness observed in aqueous buffer. | Poor solubility or compound falling out of solution. | 1. Ensure the final DMSO concentration is within the recommended range for your assay.2. Check the pH and ionic strength of the buffer, as these can affect solubility.3. Consider using a formulation with solubilizing excipients if compatible with the experiment.[6] |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | The compound is degrading into other products. | 1. Compare the chromatogram to a freshly prepared standard.2. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.3. Ensure the analytical method is "stability-indicating," meaning it can resolve the parent compound from its degradants. |
Illustrative Stability Data
The following tables present hypothetical quantitative data from a forced degradation study on this compound. These tables are for illustrative purposes to demonstrate a typical stability profile.
Table 1: Hypothetical Stability of this compound under Hydrolytic Stress
| Condition | Time (hours) | Assay (%) of Initial | Total Degradants (%) |
| 0.1 N HCl | 24 | 85.2 | 14.8 |
| pH 7.0 Buffer | 24 | 99.5 | 0.5 |
| 0.1 N NaOH | 24 | 82.1 | 17.9 |
Table 2: Hypothetical Stability of this compound under Oxidative and Thermal Stress
| Condition | Time (hours) | Assay (%) of Initial | Total Degradants (%) |
| 3% H₂O₂ | 24 | 92.7 | 7.3 |
| 60°C (Solid State) | 48 | 98.9 | 1.1 |
| 60°C (in pH 7.0 Buffer) | 48 | 95.4 | 4.6 |
Experimental Protocols & Visualizations
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines a standard procedure for investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound powder
-
DMSO, HPLC-grade
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter, calibrated
-
Controlled temperature chambers/water baths
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Neutral Hydrolysis: Dilute the stock solution in purified water (pH ~7) to a final concentration of ~100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature, protected from light.
-
Thermal Degradation: Expose solid this compound powder to 60°C in a stability chamber.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acid/base hydrolysis samples, neutralize with an equimolar amount of base/acid before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should be capable of separating the parent peak from any new peaks that appear.
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathways
The following diagram illustrates the general chemical degradation pathways that a complex small molecule like this compound might undergo. The primary sites of vulnerability are often amide and ester bonds (hydrolysis) or electron-rich moieties (oxidation).
Caption: Potential chemical degradation pathways for this compound.
Troubleshooting Logic for Unexpected Results
If you encounter inconsistent or unexpected results in your experiments, the following decision tree can help diagnose if compound stability is the root cause.
Caption: Troubleshooting decision tree for stability-related issues.
References
- 1. acdlabs.com [acdlabs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. ijsdr.org [ijsdr.org]
- 6. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. veeprho.com [veeprho.com]
Technical Support Center: INCB13739 Cell-Based Assay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing INCB13739 in cell models. The information is designed to address potential adverse effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol.[1] By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels in key metabolic tissues such as the liver and adipose tissue, without affecting systemic cortisol concentrations.[1]
Q2: What are the known effects of this compound in preclinical and clinical studies?
In clinical trials involving patients with type 2 diabetes, this compound has been shown to improve glycemic control and insulin sensitivity.[3][4][5] It has also been associated with reductions in fasting plasma glucose and cholesterol.[2][6] The compound was generally well-tolerated in human studies, with adverse events similar to those observed with a placebo.[3][6]
Q3: Are there any known off-target effects of this compound?
While this compound is described as a selective inhibitor of 11β-HSD1, high concentrations of other 11β-HSD1 inhibitors have been associated with off-target effects in preclinical models.[7][8] It is crucial for researchers to perform dose-response experiments to identify a concentration that effectively inhibits 11β-HSD1 without inducing unintended cellular responses.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
Symptoms:
-
A significant decrease in cell number compared to vehicle-treated controls.
-
Increased staining with viability dyes such as trypan blue or propidium iodide.
-
Activation of apoptotic pathways (e.g., caspase-3/7 activation).
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High Concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell model. Start with a broad range of concentrations and narrow down to the lowest effective concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level known to be non-toxic to your cells. |
| Cell Line Sensitivity | Different cell lines may exhibit varying sensitivities to this compound. Consider testing the compound in a different cell model or a more robust cell line if cytotoxicity persists at effective concentrations. |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Issue 2: Inconsistent or No Inhibition of 11β-HSD1 Activity
Symptoms:
-
No significant difference in cortisol production between this compound-treated and vehicle-treated cells.
-
Lack of expected downstream effects of reduced intracellular cortisol.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect Compound Concentration | Verify the calculated and prepared concentrations of this compound. Perform a dose-response experiment to confirm the IC50 in your specific cell model. |
| Low 11β-HSD1 Expression | Confirm that your chosen cell model expresses sufficient levels of 11β-HSD1. This can be assessed by qPCR or Western blot. |
| Substrate Unavailability | Ensure that the cell culture medium is supplemented with a suitable concentration of cortisone for conversion to cortisol. |
Experimental Protocol: 11β-HSD1 Activity Assay
-
Cell Culture: Culture cells expressing 11β-HSD1 in a suitable format (e.g., 24-well plate).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Substrate Addition: Add cortisone to the cell culture medium at a final concentration of 100-500 nM.
-
Incubation: Incubate for 4-24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Measurement: Measure the concentration of cortisol in the supernatant using a commercially available ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of cortisol production at each concentration of this compound.
Issue 3: Unexpected Changes in Gene Expression or Signaling Pathways
Symptoms:
-
Alterations in the expression of genes unrelated to the glucocorticoid receptor signaling pathway.
-
Activation or inhibition of unexpected signaling cascades.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Off-Target Effects | At higher concentrations, this compound may interact with other cellular targets. Perform a counterscreen against a panel of related enzymes or receptors to assess specificity. |
| Cellular Stress Response | High concentrations of any compound can induce a cellular stress response. Assess markers of cellular stress, such as heat shock proteins, to rule out this possibility. |
| Compensation Mechanisms | Inhibition of 11β-HSD1 may lead to compensatory changes in other pathways. A broader transcriptomic or proteomic analysis may be necessary to understand these adaptations. |
Data Presentation
Table 1: Representative Cytotoxicity Data for this compound in HepG2 Cells (72h Incubation)
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 88.7 |
| 50 | 65.4 |
| 100 | 42.1 |
Table 2: Representative 11β-HSD1 Inhibition Data for this compound in 3T3-L1 Adipocytes
| This compound Concentration (nM) | Cortisol Production (% of Control) |
| 0 (Vehicle) | 100 |
| 1 | 85.3 |
| 10 | 52.1 |
| 50 | 15.8 |
| 100 | 5.2 |
| 500 | 2.1 |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Batch-to-Batch Variability of INCB13739: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, INCB13739.
Understanding this compound
This compound is an orally active and selective inhibitor of 11β-HSD1.[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[2][3][4][5][6][7][8] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue, without affecting systemic cortisol levels essential for immune function.[3][9] This mechanism of action makes it a subject of investigation for the treatment of type 2 diabetes and other metabolic disorders.[3][9][10]
Key Characteristics of this compound:
| Parameter | Value | Reference |
| Target | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | [3][9] |
| IC50 (enzymatic) | 3.2 nM | [1][9] |
| IC50 (PBMC) | 1.1 nM | [1][9] |
| Selectivity | >1000-fold selective over 11β-HSD2, MR, and GR | [1] |
| Primary Indication | Type 2 Diabetes Mellitus | [3][4][5][6][10] |
Signaling Pathway of this compound Action
The following diagram illustrates the established signaling pathway affected by this compound.
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple sources. This guide provides a structured approach to identifying and mitigating common issues.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent inhibition of 11β-HSD1 activity | Compound Degradation: Improper storage or handling of this compound stock solutions. | Store this compound stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Inaccurate Compound Concentration: Errors in weighing, dilution, or solvent evaporation. | Calibrate balances regularly. Use calibrated pipettes for dilutions. Ensure solvent has not evaporated from stock solutions by visually inspecting volume and sealing vials properly. | |
| Cell Culture Variability: Differences in cell passage number, confluency, or health. | Maintain a consistent cell passage number for experiments. Seed cells at a uniform density and ensure they are in a logarithmic growth phase. Regularly test for mycoplasma contamination. | |
| Unexpected off-target effects or cellular toxicity | High Compound Concentration: Using concentrations significantly above the reported IC50 values. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with concentrations around the known IC50 values (1.1 - 3.2 nM).[1][9] |
| Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic at higher concentrations. | Ensure the final solvent concentration in your assay is consistent across all conditions and below the toxic threshold for your cells (typically <0.5% for DMSO). | |
| Inconsistent results between different batches of this compound | Batch-Specific Purity or Potency: Although rare for commercially available compounds, there can be slight variations in the purity or crystalline form between manufacturing lots. | If you suspect batch-to-batch variability from the supplier, contact their technical support for a certificate of analysis for each batch. If possible, purchase a larger quantity of a single batch to ensure consistency across a series of experiments. |
| Subtle Differences in Experimental Conditions: Minor variations in incubation times, temperatures, or reagent concentrations. | Standardize all experimental protocols. Use a detailed checklist to ensure all steps are performed consistently. Calibrate all equipment (incubators, water baths, etc.) regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While the provided search results do not specify a solvent, small molecule inhibitors like this compound are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Further dilutions into aqueous media should be done carefully to avoid precipitation. Always check the manufacturer's datasheet for specific solubility information.
Q2: How can I confirm the activity of my this compound batch?
A2: The most direct way to confirm the activity of this compound is to perform an in vitro 11β-HSD1 enzymatic assay. You can use a commercially available kit or a cell-based assay measuring the conversion of cortisone to cortisol. A dose-response curve should be generated to determine the IC50, which can then be compared to the reported values of 1.1 - 3.2 nM.[1][9]
Q3: Are there any known off-targets for this compound that I should be aware of?
A3: this compound has been shown to be highly selective, with over 1000-fold selectivity for 11β-HSD1 compared to 11β-HSD2, the mineralocorticoid receptor (MR), and the glucocorticoid receptor (GR).[1] This high selectivity minimizes the likelihood of direct off-target effects through these related pathways.
Q4: Can I expect the same results in different cell types?
A4: The effects of this compound are dependent on the expression and activity of 11β-HSD1 in the specific cell type being studied. 11β-HSD1 is highly expressed in tissues like the liver and adipose tissue.[2] Therefore, cell lines derived from these tissues are more likely to show a significant response. It is crucial to confirm 11β-HSD1 expression in your experimental model.
Q5: What is a typical experimental workflow for assessing this compound activity?
A5: A general workflow for evaluating the cellular activity of this compound is outlined below.
Detailed Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in a cell-based assay.
1. Materials:
- This compound
- DMSO (cell culture grade)
- Target cells (e.g., HepG2, primary adipocytes)
- Cell culture medium and supplements
- Cortisone (substrate for 11β-HSD1)
- Cortisol measurement kit (e.g., ELISA) or access to LC-MS
- Cell lysis buffer (if measuring intracellular cortisol)
- 96-well cell culture plates
2. Procedure:
- Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Aliquot and store at -80°C.
- Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere and reach the desired confluency (typically 80-90%).
- Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in cell culture medium from the stock solution. Also, prepare a solution of cortisone in the medium.
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Allow the inhibitor to pre-incubate with the cells for a specified time (e.g., 1 hour).
- Substrate Addition: Add the cortisone-containing medium to all wells to initiate the enzymatic reaction.
- Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
- Sample Collection: Collect the cell culture supernatant (for secreted cortisol) or lyse the cells to measure intracellular cortisol.
- Cortisol Measurement: Quantify the cortisol concentration in each sample using a suitable method like ELISA or LC-MS.
- Data Analysis: Plot the cortisol concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
By following these guidelines and protocols, researchers can minimize experimental variability and ensure the generation of reliable and reproducible data when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]
- 10. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of INCB13739 and Other 11β-HSD1 Inhibitors for Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity. By converting inactive cortisone to active cortisol within key metabolic tissues like the liver and adipose tissue, 11β-HSD1 amplifies local glucocorticoid action, contributing to insulin resistance, dyslipidemia, and central obesity. This guide provides a comparative overview of the efficacy of INCB13739, a selective 11β-HSD1 inhibitor, against other inhibitors in this class, supported by available clinical and preclinical data.
Efficacy Comparison of 11β-HSD1 Inhibitors
The following tables summarize the clinical trial data for this compound and other notable 11β-HSD1 inhibitors. It is important to note that direct head-to-head trials are limited, and these data are compiled from separate studies. Variations in study design, patient populations, and duration of treatment should be considered when interpreting these results.
Table 1: Comparison of Effects on Glycemic Control
| Inhibitor | Study Population | Treatment Duration | Change in HbA1c (Placebo-Adjusted) | Change in Fasting Plasma Glucose (FPG) (Placebo-Adjusted) | Change in HOMA-IR (Placebo-Adjusted) | Citation(s) |
| This compound (200 mg/day) | Type 2 Diabetes on Metformin | 12 weeks | -0.6% | -24 mg/dL | -24% | [1][2][3][4][5] |
| MK-0916 (6 mg/day) | Type 2 Diabetes & Metabolic Syndrome | 12 weeks | -0.3% | No significant change | Not Reported | |
| BI 187004 (up to 240 mg/day) | Type 2 Diabetes with Overweight/Obesity | 28 days | No clinically relevant change | No clinically relevant change | Not Reported | [6] |
| Carbenoxolone (300 mg/day) | Type 2 Diabetes (lean) | 7 days | Not Reported | Reduced hepatic glucose production | No effect on peripheral insulin sensitivity | [7][8][9] |
Table 2: Comparison of Effects on Lipids and Body Weight
| Inhibitor | Study Population | Treatment Duration | Change in Total Cholesterol (Placebo-Adjusted) | Change in LDL Cholesterol (Placebo-Adjusted) | Change in Triglycerides (Placebo-Adjusted) | Change in Body Weight (Placebo-Adjusted) | Citation(s) |
| This compound (200 mg/day) | Type 2 Diabetes on Metformin | 12 weeks | Significant decrease in hyperlipidemic patients | Significant decrease in hyperlipidemic patients | Significant decrease in hyperlipidemic patients | -0.9 kg | [1][2][3][4][5] |
| MK-0916 (6 mg/day) | Type 2 Diabetes & Metabolic Syndrome | 12 weeks | Not Reported | +10.4% | Not Reported | Modest decrease | |
| BI 187004 (up to 240 mg/day) | Type 2 Diabetes with Overweight/Obesity | 28 days | No clinically relevant change | No clinically relevant change | No clinically relevant change | No clinically relevant change | [6] |
| Carbenoxolone (300 mg/day) | Healthy subjects | 7 days | -0.47 mM | Not Reported | No effect | Not Reported | [7][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: 11β-HSD1 signaling pathway in adipocytes leading to insulin resistance.
Caption: Workflow for measuring 11β-HSD1 activity in adipose tissue.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in the evaluation of 11β-HSD1 inhibitors.
Measurement of 11β-HSD1 Activity in Human Adipose Tissue (Ex Vivo)
This protocol is adapted from methodologies described in studies evaluating 11β-HSD1 inhibition.[10][11][12]
1. Sample Collection and Preparation:
-
Subcutaneous adipose tissue biopsies are obtained from subjects under local anesthesia.
-
The tissue is immediately washed in ice-cold saline and then homogenized in a suitable buffer (e.g., phosphate buffer).
-
The homogenate is centrifuged, and the supernatant containing the microsomal fraction (where 11β-HSD1 is located) is collected. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Enzyme Activity Assay:
-
A known amount of protein extract (e.g., 200 µg) is incubated in a reaction mixture containing a phosphate buffer (pH 7.4), a saturating concentration of the cofactor NADPH, and radiolabeled substrate, typically [3H]cortisone.
-
The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific duration (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
The reaction is terminated by the addition of a stopping solution, often containing an organic solvent like ethyl acetate, to extract the steroids.
3. Steroid Separation and Quantification:
-
The extracted steroids ([3H]cortisone and the product, [3H]cortisol) are separated using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The separated radiolabeled steroids are quantified using liquid scintillation counting.
4. Calculation of Enzyme Activity:
-
The activity of 11β-HSD1 is expressed as the percentage conversion of [3H]cortisone to [3H]cortisol per milligram of protein per unit of time.
Assessment of Insulin Resistance using the Homeostasis Model Assessment (HOMA-IR)
The HOMA-IR is a widely used method to quantify insulin resistance from fasting plasma glucose and insulin levels.[1][2][3][4][5]
1. Patient Preparation and Sample Collection:
-
Patients are required to fast for a minimum of 8-12 hours overnight.
-
Fasting blood samples are collected in appropriate tubes (e.g., fluoride-oxalate for glucose, EDTA for insulin).
2. Laboratory Analysis:
-
Fasting plasma glucose (FPG) is measured using a standard enzymatic assay (e.g., glucose oxidase method).
-
Fasting plasma insulin (FPI) is measured using a sensitive and specific immunoassay (e.g., ELISA or radioimmunoassay).
3. HOMA-IR Calculation:
-
The HOMA-IR index is calculated using the following formula: HOMA-IR = (Fasting Plasma Glucose (mg/dL) x Fasting Plasma Insulin (µU/mL)) / 405 or HOMA-IR = (Fasting Plasma Glucose (mmol/L) x Fasting Plasma Insulin (mU/L)) / 22.5
4. Interpretation:
-
Higher HOMA-IR values indicate greater insulin resistance. The threshold for defining insulin resistance can vary depending on the population being studied.
Discussion and Conclusion
The available data suggests that this compound demonstrates a favorable efficacy profile in patients with type 2 diabetes, showing significant improvements in glycemic control, lipid parameters, and a modest reduction in body weight.[1][2][3][4][5] In comparison, the clinical data for other 11β-HSD1 inhibitors reviewed here present a more varied picture. MK-0916 showed a modest effect on HbA1c but had a negative impact on LDL cholesterol. BI 187004, despite achieving high levels of enzyme inhibition, did not translate into clinically meaningful metabolic benefits in the studies reviewed.[6] The non-selective inhibitor, carbenoxolone, has shown some positive effects on hepatic glucose production but its lack of selectivity and potential for side effects limit its therapeutic potential.[7][8][9]
The development of selective and potent 11β-HSD1 inhibitors like this compound holds promise for a novel therapeutic approach to managing the multifaceted nature of type 2 diabetes and the metabolic syndrome. The ability of this compound to address hyperglycemia, dyslipidemia, and body weight simultaneously is a key differentiator. However, the long-term safety and efficacy of this class of drugs require further investigation through larger and longer-duration clinical trials. Future research should also focus on direct comparative studies to definitively establish the relative efficacy and safety of different 11β-HSD1 inhibitors.
References
- 1. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the 11 beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity in men with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Differences in Expression, Content, and Activity of 11β-HSD1 in Adipose Tissue between Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 11β-HSD1 Inhibitors: INCB13739 vs. Carbenoxolone
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a potent glucocorticoid.[1][2][3] This enzymatic action amplifies local glucocorticoid signaling in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[4][5][6] Overactivity of 11β-HSD1 is implicated in the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes, making it a significant therapeutic target.[1][7]
This guide provides a detailed comparison of two inhibitors of 11β-HSD1: INCB13739, a modern, potent, and highly selective inhibitor, and carbenoxolone, an older, non-selective compound derived from licorice root.[1][8][9][10] We will examine their mechanisms, potency, selectivity, clinical data, and associated experimental protocols to provide a clear resource for researchers in metabolic disease and drug development.
Mechanism of Action and Signaling Pathway
The primary function of 11β-HSD1 is to act as a reductase, utilizing NADPH as a cofactor to generate active cortisol from cortisone within the endoplasmic reticulum.[6][11] This newly synthesized cortisol can then bind to and activate intracellular glucocorticoid receptors (GR), which translocate to the nucleus and modulate the transcription of genes involved in glucose metabolism, lipid storage, and inflammation.[2]
This compound is a potent and highly selective small molecule inhibitor designed specifically to target 11β-HSD1.[1][12] Its high selectivity minimizes off-target effects, particularly the inhibition of 11β-HSD2, the enzyme responsible for inactivating cortisol in mineralocorticoid-sensitive tissues like the kidney.[8]
Carbenoxolone , a derivative of glycyrrhetinic acid, is a non-selective inhibitor that blocks both 11β-HSD1 and 11β-HSD2.[10][13] Its inhibition of 11β-HSD2 can lead to cortisol-mediated activation of the mineralocorticoid receptor in the kidney, resulting in significant side effects.[10][14] Carbenoxolone has also been shown to inhibit gap junction communication, an action unrelated to its effects on 11β-HSD enzymes.[15][16]
Comparative Performance Data
The following tables summarize the quantitative differences between this compound and carbenoxolone based on available preclinical and clinical data.
Table 1: Potency and Selectivity
| Parameter | This compound | Carbenoxolone |
| 11β-HSD1 IC50 | 3.2 nM (enzymatic)[1][8]1.1 nM (PBMC)[1][8] | Data not available in a comparable format; known to be non-selective. |
| Selectivity | >1000-fold vs. 11β-HSD2[1][8] | Non-selective; inhibits both 11β-HSD1 and 11β-HSD2.[10][13] |
| Other Targets | >1000-fold vs. MR & GR[1][8] | Inhibits gap junctions.[16][17] |
Table 2: Pharmacokinetics and Clinical Efficacy
| Parameter | This compound | Carbenoxolone |
| Oral Bioavailability | Good in preclinical models:- Rats: 51%[1][8]- Monkeys: 43%[1][8] | Absorbed from the GI tract, mainly the stomach.[18][19] |
| Primary Indication | Investigated for Type 2 Diabetes.[1][4][7] | Symptomatic treatment of peptic, esophageal, and mouth ulcers.[9][18][20] |
| Efficacy (Metabolic) | In a 12-week trial (200 mg/day):- ↓ A1C by 0.6%[7][21]- ↓ Fasting Glucose by 24 mg/dL[7][21]- ↓ Total & LDL Cholesterol[7][12]- ↓ Body Weight[7][12] | In diabetic patients, reduced hepatic glucose production.[10] Use for metabolic disease is limited by side effects. |
Table 3: Adverse Effect Profile
| Parameter | This compound | Carbenoxolone |
| Reported Side Effects | Generally well-tolerated in a 12-week study.[21][22]Reversible, dose-dependent elevation of ACTH (mostly within normal range).[7][21] | Due to 11β-HSD2 inhibition:- Sodium and water retention (edema)[19][23][24]- Hypertension (increased blood pressure)[23][24]- Hypokalemia (low potassium)[19][23][24] |
| Contraindications | Not specified in cited studies. | Heart failure, severe kidney or liver disease, hypertension, hypokalemia.[19][23] |
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a common method for determining the in vitro potency (IC50) of inhibitors against 11β-HSD1.
-
Enzyme Preparation: Cell lysates are prepared from a human cell line (e.g., HEK-293) stably transfected to express the human 11β-HSD1 enzyme.[25][26]
-
Reaction Mixture: The assay is performed in a multi-well plate format. Each well contains the cell lysate, the substrate cortisone (often radiolabeled, e.g., [³H]cortisone), and the essential cofactor NADPH in a suitable buffer (e.g., K₂HPO₄/KH₂PO₄, pH 7.5).[27]
-
Inhibitor Addition: The test compound (this compound or carbenoxolone) is added to the wells across a range of concentrations. Control wells receive a vehicle solution.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 25-60 minutes) to allow the enzymatic reaction to proceed.[27]
-
Reaction Termination: The reaction is stopped by adding a strong inhibitor (e.g., glycyrrhetinic acid) or by other methods such as solvent extraction.[27]
-
Product Detection and Analysis:
-
The substrate (cortisone) and product (cortisol) are separated. This is commonly achieved using reverse-phase High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[27]
-
The amount of product is quantified. If a radiolabeled substrate was used, this is done via scintillation counting.[27] Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) can be used for sensitive and simultaneous quantification of both cortisol and cortisone.[28]
-
The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
-
Summary and Conclusion
The comparison between this compound and carbenoxolone highlights the evolution of targeted drug design.
-
This compound exemplifies a modern therapeutic approach. It is a highly potent and selective 11β-HSD1 inhibitor with a promising efficacy and safety profile in clinical studies for type 2 diabetes.[7][12][21] Its selectivity minimizes the risk of adverse effects associated with non-specific inhibition of the 11β-HSD system. The data suggest it effectively improves glycemic control and other metabolic parameters, making it a valuable tool for both clinical investigation and basic research into the specific roles of 11β-HSD1.[7][12][29]
-
Carbenoxolone is a first-generation, non-selective inhibitor. While it has been useful as a research tool to probe the general effects of 11β-HSD inhibition, its clinical utility for systemic metabolic diseases is severely limited by its simultaneous inhibition of 11β-HSD2.[10] The resulting mineralocorticoid excess leads to side effects like hypertension and hypokalemia, which are particularly undesirable in patients with metabolic syndrome.[23][24]
References
- 1. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [helda.helsinki.fi]
- 14. mdpi.com [mdpi.com]
- 15. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 16. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Carbenoxolone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 19. mims.com [mims.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. thekingsleyclinic.com [thekingsleyclinic.com]
- 24. What are the side effects of Carbenoxolone Sodium? [synapse.patsnap.com]
- 25. A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
Head-to-Head Comparison of INCB13739 and MK-0916 in Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of the preclinical data for two prominent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, INCB13739 and MK-0916. This document summarizes available data from animal models, outlines detailed experimental protocols, and visualizes key pathways and workflows to support further research and development in this therapeutic area.
Introduction
This compound and MK-0916 are selective inhibitors of 11β-HSD1, an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue, 11β-HSD1 is a key therapeutic target for metabolic disorders.[1] Both this compound and MK-0916 have been investigated for their potential in treating type 2 diabetes and obesity. This guide provides a comparative analysis of their preclinical performance in animal models based on publicly available data.
Mechanism of Action
Both this compound and MK-0916 are potent and selective inhibitors of 11β-HSD1. Their primary mechanism of action involves blocking the intracellular production of cortisol, thereby reducing the local glucocorticoid effects that contribute to insulin resistance, dyslipidemia, and adipogenesis. While both compounds target the same enzyme, their specific binding kinetics and off-target profiles may differ, leading to variations in their overall efficacy and safety profiles.
Signaling Pathway
Caption: 11β-HSD1 signaling pathway and point of inhibition.
Head-to-Head Comparison of Preclinical Data
Table 1: In Vitro Potency
| Parameter | This compound | MK-0916 |
| Target | 11β-HSD1 | 11β-HSD1 |
| IC50 (Enzyme) | 3.2 nM | 5 nM |
| IC50 (Cell-based) | 1.1 nM (PBMC) | 70.4 nM (human hepatic) |
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Parameter | This compound | MK-0916 |
| Body Weight | Reported to cause weight reduction in rodent models. | A 30 mg/kg/d dose resulted in a significant reduction in body weight and food intake. |
| Fasting Glucose | Alluded to improve glucose tolerance in preclinical models. | A 30 mg/kg/d dose led to a decrease in fasting glucose levels. |
| Insulin Levels | Not specifically reported in available preclinical data. | A 30 mg/kg/d dose resulted in improved insulin resistance as measured by HOMA-IR. |
| Plasma Lipids | Mentioned to attenuate dyslipidemia in rodents.[2] | Not specifically reported in available preclinical data. |
Note: Specific quantitative data from head-to-head preclinical studies are limited in publicly available literature. The information above is compiled from various sources and may not be directly comparable.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate 11β-HSD1 inhibitors in diet-induced obese mice.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to developing obesity and insulin resistance on a high-fat diet.
-
Diet: Mice are fed a high-fat diet (typically 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity, hyperglycemia, and hyperinsulinemia. A control group is maintained on a standard chow diet.
-
Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Compound Administration: this compound or MK-0916 is typically administered orally, either via gavage or mixed in the diet, at various doses. A vehicle control group receives the same treatment without the active compound.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.
-
Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Blood glucose levels are measured at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Plasma Lipid Analysis
-
Blood Collection: At the end of the study, mice are fasted overnight, and blood is collected via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C.
-
Lipid Measurement: Plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic assay kits.
Experimental Workflow
Caption: A typical experimental workflow for comparing 11β-HSD1 inhibitors.
Conclusion
Both this compound and MK-0916 have demonstrated potential as 11β-HSD1 inhibitors for the treatment of metabolic diseases in preclinical models. While publicly available, direct head-to-head comparative data in animal models is limited, the existing information suggests that both compounds can improve key metabolic parameters. Further research with standardized protocols is necessary to fully elucidate the comparative efficacy and safety profiles of these two inhibitors. This guide provides a framework for designing and interpreting such studies, ultimately aiding in the development of novel therapies for type 2 diabetes and obesity.
References
Validating the selectivity of INCB13739 for 11β-HSD1 over 11β-HSD2
A comprehensive guide to the selectivity and validation of INCB13739, an investigational inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), for the potential treatment of type 2 diabetes and other metabolic disorders.
This compound is an orally active small molecule that has demonstrated potent and selective inhibition of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2] This guide provides a detailed comparison of its activity against 11β-HSD2, the enzyme that primarily deactivates cortisol, supported by experimental data and protocols.
Quantitative Analysis of Selectivity
The selectivity of a drug candidate is a critical factor in minimizing off-target effects and enhancing its therapeutic index. This compound has been shown to be highly selective for 11β-HSD1 over its isoform, 11β-HSD2. The following table summarizes the inhibitory potency of this compound.
| Target Enzyme | IC50 (nM) | Selectivity vs. 11β-HSD2 |
| 11β-HSD1 (enzymatic) | 3.2 | >1000-fold |
| 11β-HSD1 (PBMC) | 1.1 | Not Applicable |
| 11β-HSD2 | >3200 (estimated) | 1 |
Data sourced from publicly available information. The IC50 for 11β-HSD2 is estimated based on the reported >1000-fold selectivity.[1][2]
Experimental Protocols
The determination of this compound's selectivity for 11β-HSD1 over 11β-HSD2 involves rigorous in vitro and ex vivo experimental assays.
In Vitro Potency Assessment: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
A cortisol competitive homogeneous time-resolved fluorescence (HTRF) assay is a standard method to determine the in vitro potency (IC50) of inhibitors against 11β-HSD1.[3]
Principle: This assay measures the displacement of a fluorescently labeled cortisol tracer from an anti-cortisol antibody by the cortisol produced by the 11β-HSD1 enzyme. The enzyme converts the substrate, cortisone, to cortisol. The amount of cortisol produced is inversely proportional to the HTRF signal.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human 11β-HSD1 enzyme, the substrate cortisone, and the cofactor NADPH in an appropriate buffer system.
-
Compound Incubation: Various concentrations of this compound are added to the reaction mixture and incubated to allow for enzyme inhibition.
-
Enzymatic Reaction: The enzymatic reaction is initiated and allowed to proceed for a defined period.
-
Detection: The HTRF detection reagents, consisting of a d2-labeled anti-cortisol antibody and a cryptate-labeled cortisol tracer, are added to the reaction.
-
Signal Measurement: The plate is read on an HTRF-compatible reader, and the ratio of the fluorescence intensities at the two emission wavelengths is calculated.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the HTRF signal against the inhibitor concentration.
Ex Vivo 11β-HSD1 Activity Assay
To assess the activity of this compound in a more physiologically relevant setting, ex vivo assays are performed using tissue samples.
Principle: This method measures the conversion of a radiolabeled substrate (e.g., [3H]cortisone) to the product ([3H]cortisol) in tissue homogenates or biopsies.[3]
Methodology:
-
Tissue Preparation: Tissue samples (e.g., from liver, adipose tissue) are obtained and prepared as homogenates or fragments.
-
Incubation: The tissue preparations are incubated with [3H]cortisone in the presence or absence of this compound.
-
Steroid Extraction: After incubation, the radiolabeled steroids are extracted from the reaction mixture using an organic solvent.
-
Chromatographic Separation: The extracted steroids (cortisone and cortisol) are separated using techniques such as reverse-phase high-performance liquid chromatography (HPLC).[3]
-
Quantification: The amount of [3H]cortisone and [3H]cortisol is quantified using a scintillation counter.
-
Activity Calculation: The percentage of conversion of cortisone to cortisol is calculated to determine the 11β-HSD1 activity and the inhibitory effect of this compound.
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound, the following diagrams illustrate the signaling pathway of 11β-HSD enzymes and the experimental workflow for determining inhibitor selectivity.
Caption: The signaling pathway of 11β-HSD1 and 11β-HSD2.
Caption: Workflow for determining the selectivity of this compound.
References
- 1. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of In Vitro Evidence for Synergistic Effects of INCB13739 and Metformin, Despite Clinical Efficacy
While the combination of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, INCB13739, and the first-line type 2 diabetes medication, metformin, has demonstrated clinical efficacy and is well-tolerated in patients, a review of publicly available scientific literature reveals a notable absence of direct in vitro studies investigating potential synergistic effects between these two compounds.
Researchers and drug development professionals should be aware that the rationale for combining this compound and metformin is currently supported by their complementary mechanisms of action and positive clinical outcomes, rather than by preclinical evidence of in vitro synergy.
Clinical Performance of this compound as an Add-on to Metformin Therapy
A key clinical trial evaluated the efficacy and safety of this compound in patients with type 2 diabetes who had inadequate glycemic control with metformin monotherapy. The results of this study are summarized below.[1][2][3][4][5]
Table 1: Efficacy of this compound in Combination with Metformin (12-Week Study)
| Parameter | Placebo + Metformin | 100 mg this compound + Metformin | 200 mg this compound + Metformin |
| Change in A1C (%) | - | -0.47 | -0.56 |
| Change in Fasting Plasma Glucose (mg/dL) | - | - | -24 |
| Change in HOMA-IR (%) | - | - | -24 |
| Change in Total Cholesterol (mg/dL) | - | -16 | -7 |
| Change in LDL Cholesterol (mg/dL) | - | -17 | - |
| Change in Triglycerides (mg/dL) | - | -74 | - |
| Change in Body Weight (kg) | - | -1.1 | -0.9 |
*p < 0.05 vs. placebo; **p < 0.01 vs. placebo ***In a prespecified analysis of patients with hyperlipidemia.[1] HOMA-IR: Homeostatic Model Assessment of Insulin Resistance
Experimental Protocols
The clinical investigation of this compound as an add-on therapy to metformin was a double-blind, placebo-controlled, parallel-group study.[2][3][4]
-
Participants: 302 patients with type 2 diabetes and inadequate glycemic control (A1C 7-11%) on a stable dose of metformin (mean 1.5 g/day ).[2][3][4]
-
Treatment: Patients were randomized to receive one of five doses of this compound or a placebo, once daily, for 12 weeks, in addition to their ongoing metformin regimen.[2][3][4]
-
Primary Endpoint: The primary outcome measured was the change in A1C from baseline to the end of the study.[2][3]
-
Secondary Endpoints: Other evaluated parameters included changes in fasting plasma glucose, lipids, body weight, and overall safety and tolerability.[2][3]
Mechanisms of Action: A Rationale for Combination
The therapeutic potential of combining this compound and metformin stems from their distinct and complementary mechanisms of action targeting different aspects of glucose metabolism.
This compound is a selective inhibitor of 11β-HSD1.[1] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can impair insulin signaling and promote gluconeogenesis.[1] By inhibiting 11β-HSD1, particularly in the liver and adipose tissue, this compound reduces intracellular cortisol levels, thereby improving insulin sensitivity and reducing glucose production.[1]
Metformin , on the other hand, primarily acts by inhibiting hepatic gluconeogenesis, the process of producing glucose in the liver. It is thought to exert its effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK).
Below are diagrams illustrating the signaling pathways of each drug and a conceptual workflow for evaluating their combined effects.
References
- 1. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor this compound improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
INCB13739 Demonstrates Superior In Vitro Profile Compared to First-Generation 11β-HSD1 Inhibitors
For Immediate Release
[City, State] – [Date] – New in vitro data analysis highlights the significant advantages of INCB13739, a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, over first-generation inhibitors such as the non-selective compound carbenoxolone. This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available in vitro evidence, supporting experimental protocols, and visualizations of the underlying biological pathways.
11β-HSD1 is a key enzyme in the glucocorticoid signaling pathway, responsible for the intracellular conversion of inactive cortisone to active cortisol. Elevated cortisol levels in metabolic tissues are associated with insulin resistance and type 2 diabetes. While first-generation inhibitors like carbenoxolone demonstrated the potential of 11β-HSD1 as a therapeutic target, their lack of selectivity led to off-target effects. This compound was developed as a highly selective inhibitor to overcome these limitations.
Superior Potency and Selectivity of this compound
In vitro studies have established this compound as a highly potent inhibitor of 11β-HSD1. In enzymatic assays, this compound exhibits an IC50 value of 3.2 nM. Its potency is further confirmed in cell-based assays using peripheral blood mononuclear cells (PBMCs), with an IC50 of 1.1 nM.
A critical differentiator for this compound is its exceptional selectivity. It is over 1000-fold more selective for 11β-HSD1 compared to the isoform 11β-HSD2, as well as the mineralocorticoid receptor (MR) and glucocorticoid receptor (GR). This high selectivity minimizes the risk of off-target effects, such as the mineralocorticoid excess observed with non-selective inhibitors like carbenoxolone, which inhibits both 11β-HSD1 and 11β-HSD2.
Table 1: In Vitro Potency and Selectivity of 11β-HSD1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. 11β-HSD2 | Selectivity vs. MR & GR |
| This compound | 11β-HSD1 | Enzymatic | 3.2 | >1000-fold | >1000-fold |
| 11β-HSD1 | PBMC | 1.1 | |||
| Carbenoxolone | 11β-HSD1 & 11β-HSD2 | Various | Not specified in direct comparison | Non-selective | Binds weakly to GR[1] |
Note: Data for this compound and Carbenoxolone are compiled from multiple sources. A direct head-to-head comparison under identical experimental conditions is not available in the reviewed literature.
Experimental Methodologies
The following are representative protocols for the in vitro evaluation of 11β-HSD1 inhibitors.
11β-HSD1 Enzymatic Assay Protocol
This assay quantifies the ability of a compound to inhibit the conversion of cortisone to cortisol by recombinant human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds (e.g., this compound, carbenoxolone)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Detection reagents (e.g., HTRF cortisol assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay plate wells.
-
Prepare an enzyme/substrate/cofactor master mix in assay buffer.
-
Dispense the master mix into the wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Add the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate).
-
Incubate at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader and calculate the percent inhibition.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular 11β-HSD1 Inhibition Assay Protocol (PBMC Model)
This assay measures the inhibition of 11β-HSD1 in a more physiologically relevant cellular context.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640)
-
Cortisone
-
Test compounds
-
Lysis buffer
-
Cortisol detection kit (e.g., ELISA or LC-MS/MS)
Procedure:
-
Plate PBMCs in a 96-well plate and incubate.
-
Treat the cells with various concentrations of the test compounds and incubate for a predefined time.
-
Add cortisone to the wells to initiate the conversion to cortisol.
-
Incubate for a period that allows for measurable cortisol production.
-
Lyse the cells to release intracellular cortisol.
-
Quantify the cortisol concentration in the cell lysates using a suitable detection method.
-
Calculate the percent inhibition of cortisol production relative to vehicle-treated cells.
-
Determine the IC50 values.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: 11β-HSD1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vitro 11β-HSD1 Inhibition Assay.
Conclusion
The available in vitro data strongly support the superiority of this compound over first-generation 11β-HSD1 inhibitors. Its high potency and, most importantly, its exceptional selectivity for 11β-HSD1 over 11β-HSD2 and glucocorticoid/mineralocorticoid receptors, represent a significant advancement in the development of therapeutic agents targeting the glucocorticoid pathway. These characteristics suggest a more favorable safety profile and a greater potential for therapeutic efficacy in conditions such as type 2 diabetes and metabolic syndrome. Further research and clinical investigation are warranted to fully realize the therapeutic potential of this compound.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling INCB13739
For researchers, scientists, and drug development professionals working with INCB13739, a potent and selective 11β-HSD1 inhibitor, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin contact, eye contact, and inhalation. The following table summarizes the required PPE:
| Area of Protection | Required Equipment | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Impermeable and resistant to the specific chemical properties of this compound. Nitrile gloves are a common and effective choice. Always inspect gloves for integrity before use and change them immediately if contaminated or damaged. |
| Eye & Face Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. In situations with a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles. |
| Skin & Body Protection | Laboratory coat | Provides a removable barrier to protect personal clothing from contamination. Should be buttoned and have long sleeves. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for tasks that generate dust or aerosols. | Engineering controls, such as a chemical fume hood, are the primary means of controlling exposure. If these are not sufficient, a NIOSH-approved respirator appropriate for the potential exposure level should be used. |
Procedural Guidelines for Safe Handling and Disposal
A systematic approach to handling and disposing of this compound and associated waste is crucial for minimizing risk. The following workflow outlines the key steps:
Figure 1. Workflow for Safe Handling and Disposal of this compound.
Step-by-Step Handling and Disposal Protocol:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment to identify potential hazards associated with the specific experimental protocol.
-
PPE Selection: Based on the risk assessment, select the appropriate PPE as detailed in the table above.
-
Donning PPE: Put on all required PPE before entering the designated handling area. Ensure a proper fit and inspect for any defects.
-
Handling this compound:
-
All manipulations of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, immediately follow first aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
-
Decontamination: After handling is complete, thoroughly decontaminate all surfaces and equipment using an appropriate cleaning agent.
-
Doffing and Waste Segregation:
-
Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.
-
Segregate waste into two streams: chemically contaminated waste (e.g., unused this compound, contaminated labware) and contaminated PPE.
-
-
Disposal:
-
Dispose of all chemical waste and contaminated materials in accordance with local, state, and federal regulations.
-
Contaminated PPE should be placed in a designated, sealed container for proper disposal as chemical waste. Do not dispose of contaminated PPE in regular trash.
-
By strictly adhering to these safety and logistical protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
